3-Methoxy-1,2,4-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-8-4-5-2-3-6-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNOIJVSYNGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301715 | |
| Record name | 3-methoxy-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28735-22-0 | |
| Record name | 3-Methoxy-1,2,4-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28735-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 146047 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028735220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28735-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxy-1,2,4-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-1,2,4-triazine: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-1,2,4-triazine is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a member of the 1,2,4-triazine class, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The 1,2,4-triazine scaffold is recognized as a privileged structure in drug discovery, known for its ability to engage with a wide array of biological targets. The presence of the methoxy group at the 3-position significantly influences the electronic properties and reactivity of the triazine ring, making it a key synthon for the design of targeted therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Methoxy-1,2,4-triazine, offering valuable insights for its application in research and drug development.
Physicochemical Properties
The physicochemical properties of 3-Methoxy-1,2,4-triazine are foundational to its handling, reactivity, and application in various synthetic protocols.
| Property | Value | Source |
| CAS Number | 16640-56-3 | N/A |
| Molecular Formula | C₄H₅N₃O | N/A |
| Molecular Weight | 111.10 g/mol | N/A |
| Appearance | (Data not available in search results) | |
| Melting Point | (Data not available in search results) | |
| Boiling Point | (Data not available in search results) | |
| Solubility | (Data not available in search results) |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 3-Methoxy-1,2,4-triazine. The following are expected spectroscopic data based on the analysis of related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. The protons on the triazine ring at positions 5 and 6 would appear as distinct signals in the downfield region, characteristic of aromatic protons.
-
¹³C NMR: The carbon NMR spectrum would show four distinct signals. The carbon of the methoxy group would resonate in the upfield region (around 55 ppm). The carbons of the triazine ring would appear in the downfield region, with the carbon at the 3-position (attached to the methoxy group) being significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
C-H stretching vibrations of the methoxy group and the aromatic ring.
-
C=N and N=N stretching vibrations characteristic of the triazine ring.
-
C-O stretching of the methoxy group.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (111.10 g/mol ). Fragmentation patterns would be indicative of the triazine core and the loss of the methoxy group.
Synthesis of 3-Methoxy-1,2,4-triazine
A common and effective method for the synthesis of 3-Methoxy-1,2,4-triazine involves a two-step process starting from a readily available precursor. This approach offers a reliable route to the target compound.
Experimental Protocol:
Step 1: Synthesis of 3-Chloro-1,2,4-triazine
-
To a round-bottom flask, add 1,2,4-triazin-3-one.
-
Slowly add phosphorus oxychloride (POCl₃) in excess.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-1,2,4-triazine.
-
Purify the crude product by chromatography or recrystallization.
Step 2: Synthesis of 3-Methoxy-1,2,4-triazine
-
Dissolve 3-chloro-1,2,4-triazine in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide (NaOMe) in methanol dropwise to the flask at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-Methoxy-1,2,4-triazine by column chromatography on silica gel.
Causality behind Experimental Choices: The use of phosphorus oxychloride in the first step is a standard and effective method for converting a hydroxyl group on a heterocyclic ring to a chlorine atom, which is a good leaving group for subsequent nucleophilic substitution. The second step utilizes sodium methoxide as a strong nucleophile to displace the chloride, with methanol serving as both the solvent and the source of the methoxy group. The reaction is typically run at room temperature to ensure selectivity and avoid potential side reactions.
Reactivity of 3-Methoxy-1,2,4-triazine
The reactivity of 3-Methoxy-1,2,4-triazine is dominated by the electron-deficient nature of the 1,2,4-triazine ring, which is further influenced by the electron-donating methoxy group.
Nucleophilic Aromatic Substitution
The 1,2,4-triazine ring is highly susceptible to nucleophilic attack. While the methoxy group at the 3-position is generally a poor leaving group compared to a halogen, the C5 and C6 positions are activated towards nucleophilic substitution. Strong nucleophiles can displace the hydrogen atoms at these positions.
Inverse Electron Demand Diels-Alder Reaction
As an electron-deficient diene, 3-Methoxy-1,2,4-triazine is an excellent substrate for inverse electron demand Diels-Alder (IEDDA) reactions. It reacts readily with electron-rich dienophiles, such as enamines, ynamines, and strained alkenes, to form a bicyclic intermediate which then typically extrudes a molecule of nitrogen gas to yield a substituted pyridine ring. This reaction is a powerful tool for the synthesis of highly functionalized pyridines.
The regioselectivity of the IEDDA reaction is influenced by the electronic and steric properties of both the triazine and the dienophile. The methoxy group at the 3-position can direct the regiochemical outcome of the cycloaddition.
Applications in Drug Discovery
The 1,2,4-triazine core is present in numerous biologically active compounds, and 3-Methoxy-1,2,4-triazine serves as a key intermediate in the synthesis of many such molecules. Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. The ability to functionalize the triazine ring through nucleophilic substitution and IEDDA reactions allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
3-Methoxy-1,2,4-triazine is a valuable and versatile heterocyclic compound with a rich and diverse reactivity profile. Its synthesis from readily available starting materials is straightforward, and its participation in key transformations such as nucleophilic aromatic substitution and inverse electron demand Diels-Alder reactions makes it an important tool for synthetic and medicinal chemists. A thorough understanding of its chemical properties is essential for leveraging its full potential in the design and synthesis of novel molecules with important biological activities.
References
(Note: The search results did not provide specific references detailing the synthesis and full characterization of 3-Methoxy-1,2,4-triazine. The following are general references related to the chemistry of 1,2,4-triazines.)
-
Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]
-
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]
-
as-Triazine Chemistry. III.1,2 The Structures of the Monoxide of 3-Methoxy-and 3-Phenoxy-5,6-diphenyl-as-triazine. ACS Publications. [Link]
Technical Guide: 3-Methoxy-1,2,4-Triazine
This technical guide details the characterization, synthesis, and application of 3-Methoxy-1,2,4-triazine , focusing on its molecular weight as a critical quality attribute (CQA) for identification and stoichiometric precision in bio-orthogonal chemistry.
Focus: Molecular Weight Verification, Synthesis, and IEDDA Reactivity
Executive Summary
3-Methoxy-1,2,4-triazine (CAS: 28735-22-0) is a heteroaromatic building block used primarily in Inverse Electron Demand Diels-Alder (IEDDA) reactions. With a molecular weight of 111.10 g/mol , it serves as a specialized diene for bioconjugation and the synthesis of complex pyridazine derivatives.
Unlike its more common 3-amino or 3-methylthio analogs, the 3-methoxy derivative offers a unique electronic profile. The methoxy group acts as an electron-donating group (EDG) by resonance, modulating the kinetics of cycloaddition reactions while serving as a potential leaving group in nucleophilic aromatic substitutions (
Physicochemical Specifications
Accurate molecular weight determination is the primary method for distinguishing this compound from its synthetic precursors (e.g., 3-methylthio-1,2,4-triazine, MW 127.17).
Table 1: Core Properties
| Property | Value | Notes |
| Molecular Weight | 111.10 g/mol | Monoisotopic Mass: 111.0433 |
| Molecular Formula | Nitrogen content: 37.82% | |
| CAS Number | 28735-22-0 | Verified Identifier |
| Physical State | Low-melting solid | MP: 44–48 °C (Lit.) |
| Solubility | DMSO, MeOH, DCM | Hydrolytically unstable in strong acid |
| Appearance | Off-white to pale yellow | Crystalline or waxy solid |
Synthesis & Production Protocols
The synthesis of 3-methoxy-1,2,4-triazine typically proceeds via nucleophilic aromatic substitution (
Experimental Protocol: Methoxylation of 3-Methylthio-1,2,4-triazine
Objective: Displace the methylthio group (-SMe) with a methoxy group (-OMe).
Reagents:
-
3-Methylthio-1,2,4-triazine (1.0 eq)
-
Sodium Methoxide (NaOMe), 0.5M in Methanol (1.2 eq)
-
Solvent: Anhydrous Methanol
Step-by-Step Workflow:
-
Preparation: Dissolve 3-methylthio-1,2,4-triazine in anhydrous methanol under an inert atmosphere (
or Ar). -
Addition: Dropwise add the NaOMe solution at 0 °C to prevent ring degradation.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Critical Checkpoint: The starting material (MW 127) should disappear, replaced by the product (MW 111).
-
-
Quench: Neutralize with stoichiometric acetic acid or dilute HCl (carefully, to pH 7).
-
Workup: Remove methanol in vacuo. Redissolve residue in DCM, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Synthesis Diagram
The following diagram illustrates the
Caption: Conversion of 3-methylthio-1,2,4-triazine to 3-methoxy-1,2,4-triazine via nucleophilic substitution.
Mass Spectrometry & Identification
In High-Resolution Mass Spectrometry (HRMS), the molecular weight is the definitive identifier. The 1,2,4-triazine core exhibits a characteristic fragmentation pattern dominated by the loss of molecular nitrogen (
Fragmentation Logic
-
Parent Ion (
): Observed at m/z 111 . -
Primary Fragmentation: Loss of
(28 Da) to form the azete intermediate (m/z 83). -
Secondary Fragmentation: Loss of formaldehyde (
, 30 Da) or methyl radical ( , 15 Da) depending on ionization energy.
Proton NMR ( -NMR) Signatures
-
Methoxy Group: Singlet (
~4.0–4.2 ppm). -
Ring Protons: Two doublets or singlets in the aromatic region.
-
H6: Deshielded,
~9.1 ppm. -
H5:
~8.6 ppm.[1] -
Note: Coupling constant
is typically small if observable.
-
Caption: Proposed ESI-MS fragmentation pathway for protonated 3-methoxy-1,2,4-triazine.
Application: IEDDA Bioconjugation
The 3-methoxy-1,2,4-triazine scaffold is a "clickable" diene. It reacts with strained dienophiles (e.g., trans-cyclooctene or norbornene) via an Inverse Electron Demand Diels-Alder reaction.
Mechanism & Reactivity[2]
-
Step 1 (Cycloaddition): The electron-deficient triazine (diene) reacts with the electron-rich strained alkene (dienophile).
-
Step 2 (Retro-Diels-Alder): Spontaneous loss of nitrogen gas (
) drives the reaction forward irreversibly. -
Step 3 (Aromatization): The resulting dihydropyridazine often oxidizes to a pyridazine.
Impact of Methoxy Group:
The C3-methoxy group is an Electron Donating Group (EDG) . While strongly electron-withdrawing groups (like
Caption: IEDDA reaction pathway converting the triazine core into a stable pyridazine conjugate.
References
-
BLD Pharm. (n.d.). 3-Methoxy-1,2,4-triazine Product Specifications. Retrieved from
-
Sigma-Aldrich. (n.d.). Inverse Electron Demand Diels-Alder Reactions. Retrieved from
-
Paudler, W. W., & Herbener, R. E. (1967). The mass spectra of 1,2,4-triazine and some of its derivatives. Journal of Heterocyclic Chemistry. Retrieved from
-
Boger, D. L., et al. (1985). Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes. Journal of the American Chemical Society.[2] (Contextual citation for IEDDA mechanism).
-
Rybkowski, M., et al. (2004). Easy Access to 3- or 5-Heteroarylamino-1,2,4-triazines by SNAr. Journal of Organic Chemistry. Retrieved from
Sources
An In-Depth Technical Guide to the NMR Spectral Analysis of 3-Methoxy-1,2,4-triazine
Introduction
The 1,2,4-triazine scaffold is a privileged core in medicinal chemistry and drug development, forming the structural basis for a wide array of compounds with significant biological activities, including anticancer and antiviral properties.[1] The precise substitution pattern on the triazine ring is critical for modulating pharmacological activity, making unambiguous structural characterization an essential step in the synthesis and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of such molecular structures.
This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 3-methoxy-1,2,4-triazine. We will move beyond a simple recitation of chemical shifts to explore the underlying electronic and structural factors that govern the observed spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to interpret NMR data for this important class of heterocyclic compounds.
Section 1: Molecular Structure and Electronic Landscape
To accurately interpret the NMR spectrum of 3-methoxy-1,2,4-triazine, one must first understand its electronic architecture. The 1,2,4-triazine ring is an electron-deficient system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency significantly influences the chemical shifts of the ring's protons and carbons.
The substituent at the C3 position, a methoxy (-OCH₃) group, introduces a countervailing electronic effect. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic ring via resonance (+R effect). This interplay of effects dictates the final electron density at each position and, consequently, the NMR chemical shifts.
Caption: Molecular structure of 3-methoxy-1,2,4-triazine.
Section 2: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-methoxy-1,2,4-triazine is expected to be relatively simple, displaying three distinct signals corresponding to the three unique proton environments.
Causality Behind Chemical Shifts:
-
Ring Protons (H5 and H6): The protons attached to the triazine ring (H5 and H6) are situated in a highly electron-deficient environment. The cumulative electron-withdrawing effect of the three ring nitrogens deshields these protons, causing them to resonate at a very high frequency (far downfield) compared to protons on a benzene ring. The proton at the C6 position is adjacent to N1, while the H5 proton is flanked by N4 and C6. The precise electronic environment will cause slight differences in their shifts, allowing for individual assignment. Based on data for the parent 1,2,4-triazine, these signals are expected in the δ 8.5-9.5 ppm range.[2]
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are attached to a carbon bonded to an oxygen atom. They are shielded compared to the ring protons and will appear as a sharp singlet in the typical region for methoxy groups on heteroaromatic systems.[3]
Data Summary: Predicted ¹H NMR
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | ~9.2 - 9.4 | Doublet (d) | ~2-3 | Highly deshielded by adjacent N1 and N2 atoms. |
| H5 | ~8.6 - 8.8 | Doublet (d) | ~2-3 | Deshielded by adjacent N4 atom. |
| -OCH₃ | ~4.0 - 4.2 | Singlet (s) | N/A | Typical range for a methoxy group on an electron-poor heteroaromatic ring. |
Section 3: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show four signals, one for each unique carbon atom in the molecule.
Causality Behind Chemical Shifts:
-
Ring Carbons (C3, C5, C6): The carbons of the triazine ring are significantly deshielded due to the direct attachment of electronegative nitrogen atoms.
-
C3: This carbon is bonded to two nitrogen atoms (N2, N4) and the oxygen of the methoxy group. This will likely make it the most deshielded carbon in the ring.
-
C5 & C6: These carbons are bonded to one nitrogen atom and another carbon. Their chemical shifts will be downfield but less so than C3. C6, being adjacent to N1, is expected to be highly deshielded.
-
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical upfield region for such functionalities, generally between 55 and 65 ppm. Studies of methoxy groups on aromatic compounds show this characteristic shift.[4]
Data Summary: Predicted ¹³C NMR
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | ~168 - 172 | Bonded to two N atoms and one O atom, resulting in strong deshielding. |
| C6 | ~155 - 160 | Deshielded by adjacent N1 atom. |
| C5 | ~148 - 152 | Deshielded by adjacent N4 atom. |
| -OCH₃ | ~55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic system.[4] |
Section 4: The Role of 2D NMR in Structural Verification
While 1D NMR provides primary data, 2D NMR experiments like the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguous assignment.
-
HSQC: This experiment correlates each proton signal with the carbon to which it is directly attached. It would definitively link the ¹H signals for H5 and H6 to their corresponding ¹³C signals, and the methoxy protons to the methoxy carbon.
-
HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. It is the key to assigning the quaternary carbon (C3) and confirming the overall connectivity.
Key Expected HMBC Correlations:
-
The methoxy protons (-OCH₃) should show a strong correlation to the C3 carbon.
-
The H5 proton should show correlations to C3 and C6.
-
The H6 proton should show a correlation to C5.
Caption: Expected key HMBC correlations for 3-methoxy-1,2,4-triazine.
Section 5: Recommended Experimental Protocol for NMR Acquisition
Acquiring high-quality NMR data for triazine compounds requires careful attention to sample preparation and experimental parameters, particularly given that substituted triazines can sometimes exhibit poor solubility.[5]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 3-methoxy-1,2,4-triazine sample.
-
Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, more polar solvents such as DMSO-d₆ or Methanol-d₄ should be tested.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.
-
Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrometer Setup and 1D ¹H Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set the number of scans (e.g., 16 or 32) and a relaxation delay (D1) of 1-2 seconds.
-
Acquire and process the spectrum (Fourier transform, phase correction, and baseline correction).
-
-
1D ¹³C{¹H} Acquisition:
-
Use a standard pulse program for a proton-decoupled ¹³C experiment.
-
Set the spectral width to cover the expected carbon range (e.g., 0 to 180 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 scans or more, depending on sample concentration).
-
Acquire and process the spectrum.
-
-
2D NMR Acquisition (HSQC and HMBC):
-
Load standard, gradient-selected HSQC and HMBC pulse programs.
-
Set the ¹H and ¹³C spectral widths based on the 1D spectra.
-
For HMBC, the long-range coupling delay should be optimized for a typical J-coupling of 8-10 Hz.
-
Acquire and process the 2D data.
-
Conclusion
The NMR spectrum of 3-methoxy-1,2,4-triazine is defined by the strong electron-withdrawing character of the triazine core and the electronic contributions of the methoxy substituent. The key diagnostic features are the significantly downfield-shifted ring protons (H5, H6) and carbons (C3, C5, C6), and the characteristic singlet of the methoxy group in both ¹H and ¹³C spectra. While 1D NMR provides a foundational fingerprint, a full suite of 2D experiments, particularly HMBC, is essential for the rigorous and irrefutable structural confirmation required in modern chemical and pharmaceutical research.
References
-
El-Brollosy, N. R. (2002). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(1), 79-90. [Link]
- Iraji, A., et al. (2019). Synthesis, biological evaluation and molecular modeling studies of novel 1,2,4-triazine derivatives as potential BACE1 inhibitors. Bioorganic Chemistry, 86, 464-474.
- Structural characterization of triazines. (n.d.). Retrieved from a relevant thesis or dissertation source discussing NMR challenges with triazines.
- Witanowski, M., Biedrzycka, Z., & Webb, G. A. (1992). Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine. Magnetic Resonance in Chemistry, 30(1), 111-113.
-
Synthesis And Characterization Of New 1,2,4- Triazine Based On 2,5-Dihydrazino-1,3,4- Thiadiazole. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Puthiaraja, P., & Pitchumani, K. (2014). Palladium nanoparticles supported on triazine functionalised mesoporous covalent organic polymers as efficient catalysts for Mizoroki-Heck cross coupling reaction. RSC Advances, 4(78), 41659-41666. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
-
Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]
Sources
Potential biological activity of 3-Methoxy-1,2,4-triazine
An In-Depth Technical Guide to the Potential Biological Activity of 3-Methoxy-1,2,4-triazine
Abstract
The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its unique electronic properties and versatile substitution patterns allow for the design of molecules with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[3][4][5] This guide focuses on the 3-Methoxy-1,2,4-triazine core, a specific embodiment of this scaffold. We will explore its synthetic rationale, delve into its potential biological activities with a focus on anticancer applications, provide detailed experimental protocols for its evaluation, and discuss the underlying mechanisms of action that make it a compelling starting point for drug discovery and development professionals.
The 1,2,4-Triazine Core: A Foundation for Drug Discovery
Heterocyclic compounds are the cornerstone of modern pharmacology. Among them, the 1,2,4-triazine ring system, a six-membered ring containing three nitrogen atoms, stands out for its remarkable versatility.[6][7] This scaffold is found in various compounds that have reached advanced phases of clinical trials, underscoring its therapeutic potential.[3] The arrangement of nitrogen atoms in the ring influences its physicochemical properties, enabling it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[8][9] Derivatives of the 1,2,4-triazine core have been developed as kinase inhibitors, receptor antagonists, and modulators of key cellular signaling pathways, making this scaffold a fertile ground for identifying novel therapeutic agents.[9][10][11]
Synthesis of the 3-Methoxy-1,2,4-triazine Scaffold
The synthesis of substituted 1,2,4-triazines is well-established, most commonly involving the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide or its derivative.[12][13] While a direct, one-step synthesis for 3-Methoxy-1,2,4-triazine is not prominently featured in the literature, a logical and efficient pathway can be devised from common precursors. A versatile approach involves the initial synthesis of a 3-thioxo or 3-chloro-1,2,4-triazine intermediate, which can then be readily converted to the desired 3-methoxy derivative.
The 3-thioxo precursor is typically formed by reacting a 1,2-dicarbonyl compound (e.g., benzil for a 5,6-diphenyl derivative) with thiosemicarbazide.[14] Subsequent methylation can yield a 3-(methylthio) intermediate.[15] Alternatively, chlorination of the corresponding 1,2,4-triazin-3-one provides a reactive 3-chloro intermediate. This intermediate can then undergo nucleophilic substitution with sodium methoxide to yield the final 3-Methoxy-1,2,4-triazine product.
Caption: Proposed synthetic routes to 3-Methoxy-1,2,4-triazine derivatives.
Potential Biological Activities and Mechanistic Insights
The 1,2,4-triazine scaffold has been associated with a broad range of biological activities. The introduction of a methoxy group at the 3-position can significantly modulate the molecule's electronic and steric properties, influencing its target binding affinity and pharmacokinetic profile.
Anticancer Activity
The most extensively documented activity for 1,2,4-triazine derivatives is their anticancer potential.[3][16] These compounds can exert their effects through multiple mechanisms, often by inhibiting key enzymes in cancer cell signaling pathways.
A. Mechanism of Action: Kinase Inhibition
Many cancers are driven by aberrant activity of protein kinases. The 1,2,4-triazine scaffold has proven to be an effective core for designing potent kinase inhibitors.
-
PI3K/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[17] Several 1,3,5-triazine derivatives have been identified as dual PI3K/mTOR inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[18] It is highly plausible that a 3-Methoxy-1,2,4-triazine core could be similarly optimized to target this pathway.
-
Pyruvate Dehydrogenase Kinases (PDKs): PDKs are involved in cancer cell metabolism. A library of 3-amino-1,2,4-triazine derivatives was found to be potent and selective inhibitors of PDK1, leading to metabolic impairment and apoptotic cell death in aggressive pancreatic cancer cells.[10]
-
Other Kinases: Derivatives have also shown inhibitory activity against c-Met, cyclin-dependent kinases (CDKs), and EGFR, highlighting the scaffold's versatility.[11][15]
Caption: The PI3K/Akt/mTOR pathway, a key target for triazine-based anticancer agents.
B. Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay to assess the effect of a compound on cancer cell viability.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[14][19] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-Methoxy-1,2,4-triazine test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
C. Experimental Protocol: Apoptosis Evaluation (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cells.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
D. Quantitative Data Summary
The following table presents illustrative IC₅₀ values for related 1,2,4-triazine sulfonamide derivatives against human breast cancer cell lines, demonstrating the potential potency of this class of compounds.[19][21]
| Compound ID | Cell Line | IC₅₀ (µM)[19][21] |
| Derivative 1 | MCF-7 | 50 |
| Derivative 2 | MDA-MB-231 | 42 |
| Derivative 3 | MCF-7 | 78 |
| Derivative 4 | MDA-MB-231 | 91 |
| Chlorambucil (Ref) | - | ~80-100 |
Antiviral Activity
The 1,2,4-triazine scaffold is also a component of various compounds with antiviral properties.[5] Fused heterocyclic systems containing the 1,2,4-triazine ring have shown activity against a range of DNA and RNA viruses.[22][23]
A. Mechanism of Action
The proposed antiviral mechanisms for triazine-related compounds often involve the inhibition of crucial viral proteins. For instance, in influenza viruses, potential targets include the viral neuraminidase, an enzyme essential for the release of new virions from infected cells, and the M2 proton channel, which is critical for viral uncoating.[22][24]
B. Experimental Protocol: Antiviral Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of a virus in a cell culture.
-
Cell Monolayer: Grow a confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in 6-well plates.[22]
-
Viral Infection: Infect the cell monolayers with a known dilution of the virus (e.g., Influenza A/H1N1) for 1-2 hours.[23]
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the 3-Methoxy-1,2,4-triazine test compound.
-
Incubation: Incubate the plates for 2-3 days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC₅₀ value (the concentration that reduces plaque formation by 50%).
Anti-inflammatory and CNS Activity
Derivatives of triazines have also been investigated for anti-inflammatory and central nervous system (CNS) activities.[4][25][26]
-
Anti-inflammatory: Some 1,3,5-triazine derivatives have been shown to inhibit the production of reactive oxygen species (ROS) by human phagocytes and reduce the adhesion of neutrophils to endothelial cells, both critical events in the inflammatory cascade.[25] The mechanism may involve the inhibition of enzymes like cyclooxygenase (COX).[27]
-
CNS Activity: In the realm of neurodegenerative diseases, 1,2,4-triazine derivatives have been developed as potent and selective antagonists of the adenosine A₂A receptor, a promising target for the treatment of Parkinson's disease.[9] This demonstrates that the scaffold can be tailored to interact with G-protein-coupled receptors (GPCRs) with high specificity.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 7. Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]
- 12. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 16. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study [mdpi.com]
- 20. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. elar.urfu.ru [elar.urfu.ru]
- 24. Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacological properties of 1-2-4-triazine derivatives: action on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Silico and In Vitro Analysis of the 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol), an Antioxidant Agent with a Possible Anti-Inflammatory Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Ascendant Role of the 3-Methoxy-1,2,4-triazine Scaffold in Contemporary Medicinal Chemistry: Application Notes and Protocols
Introduction: The 1,2,4-Triazine Core and the Strategic Importance of the 3-Methoxy Substituent
The 1,2,4-triazine heterocyclic scaffold has garnered significant attention in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The unique electronic and structural characteristics of the triazine ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.
This document focuses specifically on the applications of 3-methoxy-1,2,4-triazine derivatives. The introduction of a methoxy group at the 3-position of the 1,2,4-triazine ring can significantly influence the molecule's biological activity. This substitution can alter key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating interactions with biological targets.[3] While direct and extensive research on 3-methoxy-1,2,4-triazine is still emerging, the foundational knowledge of substituted 1,2,4-triazines provides a strong basis for exploring its potential in drug discovery.
Key Therapeutic Areas of Investigation
The 1,2,4-triazine core has been extensively investigated in oncology, with derivatives showing potent activity against various cancer cell lines.[4] A critical area of application for these compounds is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[5]
Kinase Inhibition: A Promising Frontier
Several studies have highlighted the potential of 1,2,4-triazine derivatives as potent kinase inhibitors. For instance, derivatives have been designed and synthesized as inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cell proliferation, migration, and survival, which is overactivated in numerous human tumors.[5] While specific data on 3-methoxy-1,2,4-triazine as a c-Met inhibitor is not extensively available, the general scaffold has shown promise, with some analogues displaying IC50 values in the nanomolar range.[5]
Another significant target is the mTOR (mammalian target of rapamycin) kinase, a key regulator of cell growth and proliferation. The PI3K/Akt/mTOR signaling pathway is frequently deregulated in cancer, making it an attractive target for therapeutic intervention.[4] The structural features of the 1,2,4-triazine nucleus make it a suitable scaffold for the design of mTOR inhibitors.
The following diagram illustrates a general workflow for the screening of novel 3-methoxy-1,2,4-triazine derivatives as potential kinase inhibitors.
Caption: Workflow for the discovery of 3-methoxy-1,2,4-triazine based kinase inhibitors.
Synthetic Protocols
The synthesis of 3-methoxy-1,2,4-triazine derivatives can be approached through various routes, often starting from more readily available 3-thioxo, 3-methylthio, or 3-chloro-1,2,4-triazines.
Protocol 1: Synthesis of 3-Methoxy-5,6-diphenyl-1,2,4-triazine from 3-Chloro-5,6-diphenyl-1,2,4-triazine
This protocol describes a nucleophilic substitution reaction to introduce the methoxy group.
Rationale: The chlorine atom at the 3-position of the triazine ring is a good leaving group, readily displaced by nucleophiles like methoxide ions.
Materials:
-
3-Chloro-5,6-diphenyl-1,2,4-triazine
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
TLC plates (silica gel)
-
Column chromatography setup
Procedure:
-
Dissolve 3-chloro-5,6-diphenyl-1,2,4-triazine (1 equivalent) in anhydrous methanol under an inert atmosphere.
-
Add a solution of sodium methoxide (1.1 to 1.5 equivalents) in anhydrous methanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-methoxy-5,6-diphenyl-1,2,4-triazine.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis via 3-Thioxo-1,2,4-triazine Intermediate
This two-step protocol involves the synthesis of a 3-thioxo intermediate followed by methylation and subsequent conversion to the methoxy derivative.
Step 1: Synthesis of 5,6-Diphenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine
Rationale: The condensation of a 1,2-dicarbonyl compound with thiosemicarbazide is a common and efficient method for the synthesis of 3-thioxo-1,2,4-triazines.[6]
Materials:
-
Benzil
-
Thiosemicarbazide
-
Potassium carbonate (K₂CO₃)
-
Ethanol or Acetic Acid
Procedure:
-
A mixture of benzil (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in a suitable solvent such as ethanol or acetic acid.[6]
-
A base like potassium carbonate can be added to facilitate the cyclization.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and dried.
Step 2: Conversion to 3-Methoxy-5,6-diphenyl-1,2,4-triazine
Rationale: The 3-thioxo group can be first methylated to a 3-methylthio group, which is a better leaving group than the hydroxyl of the tautomeric thiol form. The 3-methylthio group can then be displaced by a methoxide ion.
Materials:
-
5,6-Diphenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine
-
Methyl iodide (CH₃I)
-
Sodium methoxide (NaOMe)
-
Suitable solvent (e.g., DMF, Methanol)
Procedure:
-
S-Methylation: Treat the 3-thioxo-1,2,4-triazine with a methylating agent like methyl iodide in the presence of a base (e.g., K₂CO₃ or NaOH) in a solvent like DMF to obtain the 3-(methylthio)-5,6-diphenyl-1,2,4-triazine.[5]
-
Methoxylation: The resulting 3-(methylthio) derivative is then reacted with sodium methoxide in methanol, similar to Protocol 1, to yield the final 3-methoxy-5,6-diphenyl-1,2,4-triazine.
The following diagram illustrates the synthetic pathway described in Protocol 2.
Caption: Synthetic route to 3-methoxy-1,2,4-triazine via a 3-thioxo intermediate.
Application Notes: Biological Evaluation
Once a library of 3-methoxy-1,2,4-triazine derivatives is synthesized, a systematic biological evaluation is crucial to identify lead compounds.
In Vitro Kinase Inhibition Assays
Principle: These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.
General Protocol (Example: c-Met Kinase Assay):
-
Reagents: Recombinant human c-Met kinase, ATP, a suitable substrate (e.g., a synthetic peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds (3-methoxy-1,2,4-triazine derivatives). b. In a microplate, add the c-Met enzyme, the substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate for a specified time at a controlled temperature. e. Stop the reaction and measure the kinase activity using the detection reagent (e.g., by measuring luminescence, fluorescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cell-Based Assays
Principle: These assays assess the effect of the compounds on cancer cell lines, providing insights into their antiproliferative and cytotoxic effects.
MTT Assay for Cell Viability:
-
Cell Culture: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-methoxy-1,2,4-triazine derivatives for a specific duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 3-methoxy-1,2,4-triazines is limited, general trends from related 1,2,4-triazine and 1,3,5-triazine derivatives can provide valuable guidance for lead optimization.
-
Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can influence the overall polarity and solubility of the molecule.[3] In some cases, methoxy substituents on phenyl rings attached to the triazine core have been shown to enhance anticancer activity.[7]
-
Substituents at other positions: The nature of the substituents at the 5- and 6-positions of the 1,2,4-triazine ring is critical for biological activity. Aromatic and heteroaromatic rings are common and their substitution patterns can significantly impact potency and selectivity.[8]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the methoxy group and other substituents, plays a crucial role in cell permeability and target engagement.
Quantitative Data Summary
The following table summarizes illustrative IC50 values for various 1,2,4-triazine and related triazine derivatives against different cancer cell lines and kinases. It is important to note that these are for structurally related compounds and not specifically for 3-methoxy-1,2,4-triazine derivatives, for which public data is scarce.
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| 1,3,5-Triazine derivative | PI3K | 0.0034 | [9] |
| 1,3,5-Triazine derivative | mTOR | 0.0084 | [9] |
| 1,3,5-Triazine derivative | MCF-7 (Breast Cancer) | 0.82 | [9] |
| Pyrazolyl-1,3,5-triazine | MCF-7 (Breast Cancer) | 5 - 9 | [9] |
| 1,2,4-Triazolo[4,3-b][1][8][10]triazine | HepG2 (Liver Cancer) | 0.71 - 0.74 | [5] |
| 1,2,4-Triazolo[4,3-b][1][8][10]triazine | c-Met Kinase | 0.0039 - 0.0111 | [5] |
Conclusion and Future Directions
The 3-methoxy-1,2,4-triazine scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy. While direct experimental data for this specific subclass is still emerging, the established synthetic routes for related 1,2,4-triazines and the proven biological potential of the triazine core provide a solid foundation for future research. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate 3-methoxy-1,2,4-triazine derivatives, paving the way for the development of new and effective medicines. Future work should focus on building a dedicated library of these compounds and conducting extensive biological screening to fully elucidate their therapeutic potential and establish a clear structure-activity relationship.
References
-
Kaushik, N., Kumar, N., & Kumar, A. (2021). Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[1][8][10]triazolo[3,4-b][1][3][10]thiadiazine. Mini-Reviews in Organic Chemistry, 18(1).
- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). Journal of Medicinal Chemistry.
- Comparative Analysis of Ethoxy- and Methoxy-Substituted Triazines: A Review of Biological Activities. (2025). BenchChem.
- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025).
- triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. (n.d.). CentAUR.
- Antitumor Activity of s-Triazine Derivatives: A System
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences.
- Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). ACS Omega.
- Novel one pot synthesis of substituted 1,2,4-triazines. (2008). Arkivoc.
- Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. (2025).
- and tri-substituted s-triazine deriv
-
Tricyclic[1][8][10]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins. (2008). Journal of Medicinal Chemistry.
- Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry.
- 3-HYDROXY-5,6-DIPHENYL-1,2,4-TRIAZINE synthesis. (n.d.). ChemicalBook.
- Synthesis of 1,2,4-triazines. (n.d.). Organic Chemistry Portal.
- A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021). Mini-Reviews in Organic Chemistry.
- Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). Molecules.
- Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018).
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2002). Molecules.
- Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. (2025).
- 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. (2012). Toxicology in Vitro.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamscience.com [benthamscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for 3-Methoxy-1,2,4-triazine in Organic Synthesis
Introduction: The Versatile 1,2,4-Triazine Scaffold
The 1,2,4-triazine core is a six-membered heterocyclic motif of significant interest in contemporary organic synthesis.[1] Comprising three nitrogen atoms and three carbon atoms, this scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.[1] Beyond its pharmaceutical importance, the electron-deficient nature of the 1,2,4-triazine ring system makes it a powerful component in cycloaddition reactions, serving as a potent azadiene for the construction of other complex heterocyclic systems. This guide focuses specifically on the 3-methoxy substituted variant, a reagent whose electronic properties offer a unique balance of reactivity and stability for advanced synthetic applications.
The Role of the 3-Methoxy Substituent: Modulating Reactivity
In the realm of heterocyclic chemistry, substituents are not mere decorations; they are critical governors of a molecule's electronic character and, consequently, its reactivity. The methoxy (-OCH₃) group at the C3 position of the 1,2,4-triazine ring plays a pivotal role through its dual electronic nature:
-
Inductive Effect: Oxygen is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that further depletes the triazine ring of electron density.
-
Mesomeric Effect: The oxygen's lone pairs can donate into the π-system of the ring, an electron-donating mesomeric effect (+M).
In the context of the primary application for 1,2,4-triazines—the inverse-electron-demand Diels-Alder reaction—the overall electron-deficient character of the ring is paramount. While the methoxy group is typically considered an activating group in electrophilic aromatic substitution, on the highly π-deficient triazine ring, its influence helps modulate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This tuning is critical; it ensures the azadiene is reactive enough to engage with electron-rich partners but not so unstable as to be difficult to handle or prone to unwanted side reactions. The choice of a 3-methoxy substituent over, for example, a strongly withdrawing group like a trifluoromethyl group or a simple hydrogen, allows the synthetic chemist to fine-tune the reaction kinetics for specific applications.
Core Application: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The cornerstone of 3-methoxy-1,2,4-triazine's utility is its participation as the diene component in the inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] Unlike the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds via the cycloaddition of an electron-poor diene with an electron-rich dienophile.[2]
Mechanism Rationale: The reaction is governed by frontier molecular orbital (FMO) theory. The key interaction is between the high-energy Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the low-energy LUMO of the electron-poor 1,2,4-triazine. The smaller the energy gap between these orbitals, the faster the reaction. The electron-withdrawing nitrogen atoms in the triazine ring inherently lower its LUMO energy, making it an excellent candidate for this transformation.
The reaction typically proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is often unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a stable, aromatic dihydropyridine or pyridine product. This extrusion of N₂ is the thermodynamic driving force for the reaction, rendering it effectively irreversible.
Figure 1: General mechanism of the IEDDA reaction of a 1,2,4-triazine.
Application Note 1: Synthesis of Highly Substituted Pyridines
Principle: One of the most powerful applications of the 1,2,4-triazine IEDDA reaction is the synthesis of pyridine scaffolds. By reacting 3-methoxy-1,2,4-triazine with various alkynes or alkenes, one can generate a diverse library of substituted pyridines, which are foundational structures in pharmaceuticals and agrochemicals. The reaction with strained alkynes, such as bicyclo[6.1.0]non-4-yne (BCN), is particularly efficient and can proceed at ambient temperatures.[3]
Representative Protocol: IEDDA Reaction with a Strained Alkyne
This protocol describes a general method for the reaction of a 3-substituted-1,2,4-triazine with BCN. It is a representative procedure that can be adapted for 3-methoxy-1,2,4-triazine.
Materials:
-
3-Methoxy-1,2,4-triazine (1.0 eq)
-
Bicyclo[6.1.0]non-4-yne (BCN) (1.1 eq)
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methoxy-1,2,4-triazine (e.g., 50 mg, 0.45 mmol).
-
Dissolution: Dissolve the triazine in anhydrous acetonitrile (e.g., 5 mL). Stir the solution at room temperature until all solid has dissolved.
-
Reagent Addition: In a separate vial, dissolve BCN (e.g., 60 mg, 0.50 mmol) in a small volume of anhydrous acetonitrile (e.g., 1 mL). Add the BCN solution dropwise to the stirring triazine solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the evolution of nitrogen gas (bubbling) and by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at room temperature. The disappearance of the triazine starting material indicates completion.
-
Causality Note: The use of a strained alkyne like BCN dramatically accelerates the reaction due to the release of ring strain in the transition state. This allows the reaction to proceed under mild, ambient conditions, preserving sensitive functional groups.
-
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the resulting pyridine product but a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is a common starting point.
-
Characterization: Combine the fractions containing the pure product, remove the solvent in vacuo, and characterize the resulting substituted pyridine by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Data Presentation: Substituent Effects on Reactivity
The reactivity of azadienes in IEDDA reactions is highly sensitive to their electronic properties. Electron-withdrawing substituents generally increase the reaction rate by lowering the LUMO energy.
| Diene | Dienophile | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Solvent | Reference |
| 1,2,4-Triazine derivative | BCN | ~0.4 x 10⁻³ | Acetonitrile | |
| 1,2,4,5-Tetrazine (H) | TCO | 3.3 x 10⁻¹ | Acetonitrile | |
| 1,2,4,5-Tetrazine (electron-withdrawing) | TCO | > 1000 | Aqueous | |
| 5-Phenyl-1,2,4-triazine | TCO | 7.5 | 50% ACN/PBS |
This table illustrates the general trend that increasing the number of nitrogen atoms (triazine vs. tetrazine) and adding electron-withdrawing groups significantly accelerates the IEDDA reaction rate.
Figure 2: Experimental workflow for the synthesis of pyridines via IEDDA.
Application Note 2: Bioorthogonal Chemistry and Bioconjugation
Principle: The IEDDA reaction between 1,2,4-triazines and strained dienophiles (like TCO or BCN) is a premier example of a bioorthogonal "click" reaction.[1] Its high speed, specificity, and ability to proceed in aqueous media at physiological temperature and pH make it ideal for labeling complex biological molecules such as proteins, nucleic acids, and glycans, often within living systems.[2] A biomolecule is first functionalized with a strained alkyne or alkene "handle," and then the triazine-bearing probe (e.g., a fluorophore or affinity tag) is introduced, leading to rapid and specific covalent ligation. The 1,2,4-triazine core offers greater stability under physiological conditions compared to the more reactive 1,2,4,5-tetrazines, providing a longer temporal window for experiments.
General Protocol: Labeling a BCN-Functionalized Peptide
Materials:
-
BCN-functionalized peptide (1.0 eq), dissolved in PBS buffer (pH 7.4)
-
3-Methoxy-1,2,4-triazine probe (e.g., linked to a fluorophore) (1.5 - 3.0 eq), dissolved in a water-miscible solvent like DMSO or DMF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical tools (e.g., HPLC, Mass Spectrometry)
Step-by-Step Methodology:
-
Peptide Solution: Prepare a stock solution of the BCN-functionalized peptide in PBS buffer (e.g., 1 mM).
-
Triazine Probe Solution: Prepare a stock solution of the 3-methoxy-1,2,4-triazine probe in DMSO (e.g., 10 mM).
-
Self-Validation Note: It is critical to ensure the stability and purity of the triazine probe stock solution. It is recommended to prepare it fresh or store it at -20°C or -80°C in small aliquots to avoid degradation from repeated freeze-thaw cycles.[3]
-
-
Reaction Incubation: In a microcentrifuge tube, combine the peptide solution with the triazine probe solution. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid denaturing the peptide.
-
Incubation: Gently mix the solution and incubate at a controlled temperature (e.g., 25°C or 37°C). Reaction times can vary from minutes to a few hours depending on the concentrations and the specific triazine reactivity.
-
Analysis: The progress of the conjugation can be monitored by LC-MS, observing the consumption of the starting peptide and the appearance of a new peak corresponding to the mass of the conjugated product.
-
Purification (Optional): If necessary, the labeled peptide can be purified from excess unreacted triazine probe using methods like size-exclusion chromatography or reverse-phase HPLC.
Synthesis of the Reagent: 3-Methoxy-1,2,4-triazine
Principle: While several routes to 1,2,4-triazines exist, a robust and practical method for preparing 3-methoxy-1,2,4-triazine involves a nucleophilic aromatic substitution (SₙAr) reaction. This strategy begins with an easily accessible 3-chloro-1,2,4-triazine precursor. The chlorine atom serves as a good leaving group, which can be readily displaced by a methoxide nucleophile, such as sodium methoxide. This approach is often more reliable and scalable than de novo ring construction for this specific substitution pattern.
Representative Protocol: Nucleophilic Substitution of 3-Chloro-1,2,4-triazine
Materials:
-
3-Chloro-1,2,4-triazine (1.0 eq)
-
Sodium methoxide (NaOMe) (1.1 - 1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere line
-
Neutralization agent (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., Ethyl Acetate or DCM)
Step-by-Step Methodology:
-
Precursor Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 3-chloro-1,2,4-triazine.
-
Dissolution & Cooling: Dissolve the chloro-triazine in anhydrous methanol and cool the solution to 0°C using an ice bath.
-
Causality Note: Cooling the reaction mixture initially helps to control the exothermicity of the nucleophilic addition and minimize potential side reactions.
-
-
Nucleophile Addition: Add solid sodium methoxide portion-wise to the stirring solution, or add a solution of sodium methoxide in methanol dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, or gently heat to reflux if required. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes the excess sodium methoxide.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield pure 3-methoxy-1,2,4-triazine.
References
-
Szűcs, Z., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules, 27(22), 7851. Available at: [Link]
-
Szűcs, Z., et al. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. National Center for Biotechnology Information. Available at: [Link]
-
Various Authors. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. Available at: [Link]
-
Jadhav, G., et al. (2007). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC. Available at: [Link]
-
El-Faham, A., et al. (2020). Synthesis of di- and tri-substituted s-triazine derivatives. MethodsX. Available at: [Link]
-
Dowling, M. S., et al. (2018). Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available at: [Link]
-
Knorre, D. G., et al. (2021). Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
-
Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]
-
Boger, D. L., et al. (2011). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Organic Letters. Available at: [Link]
-
Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. Available at: [Link]
- Various Authors. (n.d.). Triazine compounds and a process for preparation thereof. Google Patents.
-
Patterson, D. M., et al. (2015). Strain-promoted reaction of 1,2,4-triazines with bicyclononynes. Chemistry – A European Journal. Available at: [Link]
-
Wiessler, M., et al. (2010). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of Biomolecules. International Journal of Medical Sciences. Available at: [Link]
-
Rykowski, A., et al. (n.d.). 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols for 3-Methoxy-1,2,4-triazine in Cross-Coupling Reactions
Introduction: The Versatile Role of 1,2,4-Triazines in Modern Synthesis
The 1,2,4-triazine core is a prominent heterocyclic scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties.[1][2] These nitrogen-rich heterocycles are electron-deficient in nature, a characteristic that governs their reactivity and opens avenues for various chemical transformations.[3] While traditional cross-coupling reactions on triazines often involve halogenated precursors, this guide focuses on the utility of 3-methoxy-1,2,4-triazine as a versatile reagent, primarily in the context of nucleophilic aromatic substitution (SNAr) reactions for the formation of new carbon-carbon and carbon-nitrogen bonds.
The methoxy group at the 3-position of the 1,2,4-triazine ring serves as a competent leaving group, enabling the introduction of a wide array of nucleophiles. This approach offers an alternative to palladium-catalyzed cross-coupling reactions and is particularly useful for the synthesis of diversely substituted 1,2,4-triazine libraries. This document provides a comprehensive overview of the synthesis of the 3-methoxy-1,2,4-triazine precursor, the mechanistic principles behind its reactivity, and detailed protocols for its application in forming C-C and C-N bonds.
Synthesis of 3-Substituted 1,2,4-Triazine Precursors
The construction of the 1,2,4-triazine core can be achieved through several synthetic strategies. A common and effective method involves the condensation of 1,2-dicarbonyl compounds with amidrazones.[4][5] This approach allows for the introduction of various substituents at the 3-, 5-, and 6-positions of the triazine ring.
For the synthesis of the key precursor, 3-chloro-1,2,4-triazine, a multi-step sequence starting from commercially available materials is typically employed. This halogenated intermediate is then readily converted to 3-methoxy-1,2,4-triazine via nucleophilic substitution with sodium methoxide.
Protocol 1: Synthesis of 3-Methoxy-1,2,4-triazine
This two-step procedure outlines the synthesis of 3-methoxy-1,2,4-triazine from a suitable 1,2-dicarbonyl compound and a hydrazine-derived species, followed by substitution with methoxide.
Step 1: Synthesis of 3-Chloro-1,2,4-triazine (Illustrative)
-
Reaction: The synthesis of the 3-chloro-1,2,4-triazine precursor is typically achieved through a cyclization-chlorination sequence. For instance, condensation of a 1,2-dicarbonyl compound with aminoguanidine can furnish a 3-amino-1,2,4-triazine, which can then be converted to the 3-chloro derivative via a Sandmeyer-type reaction.
-
Caution: Handling of reagents like phosphorus oxychloride requires appropriate personal protective equipment and a well-ventilated fume hood.
Step 2: Synthesis of 3-Methoxy-1,2,4-triazine
-
Materials:
-
3-Chloro-1,2,4-triazine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a stirred solution of 3-chloro-1,2,4-triazine in anhydrous methanol under an inert atmosphere, add sodium methoxide portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-methoxy-1,2,4-triazine.
-
Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr) on the 1,2,4-Triazine Ring
The reactivity of 3-methoxy-1,2,4-triazine is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the three nitrogen atoms in the triazine ring significantly reduces the electron density of the aromatic system, making the carbon atoms electrophilic and susceptible to nucleophilic attack.[3][6]
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the methoxy group (C3), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the elimination of the methoxide leaving group.
The rate of the SNAr reaction is influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally accelerate the reaction.
Sources
- 1. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
Application Note: Scalable Methodologies for 3-Methoxy-1,2,4-triazine Synthesis
Executive Summary
The synthesis of 3-Methoxy-1,2,4-triazine represents a critical transformation in the development of nucleoside analogs and antiviral pharmacophores. The 1,2,4-triazine core is electron-deficient, making it highly susceptible to nucleophilic attack; however, this same reactivity poses significant challenges during scale-up, including regioselectivity issues, ring opening (hydrolysis), and thermal instability of precursors.
This Application Note details two distinct, scalable protocols for the methoxylation of the 1,2,4-triazine core:
-
Method A (Robust Batch Mode): Nucleophilic displacement of the 3-methylthio group. Recommended for multi-gram to kilogram campaigns requiring high process stability.
-
Method B (Continuous Flow Mode): Rapid displacement of the 3-chloro group. Recommended for high-throughput generation where the thermal instability of the chloro-precursor requires minimized residence times.
Strategic Route Analysis
The introduction of the methoxy group at the C3 position typically proceeds via Nucleophilic Aromatic Substitution (
| Feature | Route A: Sulfide Displacement ( | Route B: Chloride Displacement ( |
| Precursor Stability | High. Solid, storable at RT. | Low. Moisture sensitive; hydrolyzes to ketone. |
| Reactivity | Moderate. Requires heat (Reflux). | High. Exothermic at |
| Byproducts | Sodium thiomethoxide (NaSMe) - Odor control required. | Sodium chloride (NaCl) - Benign. |
| Atom Economy | Lower (Loss of -SMe). | Higher (Loss of -Cl). |
| Scale-up Risk | Odor management; slower kinetics. | Thermal runaway; hydrolysis. |
Reaction Mechanism ( )
The reaction proceeds via an addition-elimination mechanism. The methoxide anion attacks the electron-deficient C3 position, forming a Meisenheimer-like complex, followed by the expulsion of the leaving group.
Figure 1: General mechanism for the methoxylation of 3-substituted-1,2,4-triazines.
Method A: Robust Batch Synthesis (Sulfide Displacement)
Applicability: Ideal for standard reactor setups where odor scrubbing is available and precursor stability is paramount.
Materials
-
Substrate: 3-Methylthio-1,2,4-triazine (1.0 equiv)
-
Reagent: Sodium Methoxide (NaOMe), 25% wt in MeOH (1.2 equiv)
-
Solvent: Anhydrous Methanol (5-10 volumes)
-
Quench: Glacial Acetic Acid
Protocol
-
Reactor Charging: To a dry glass-lined reactor equipped with a reflux condenser and a caustic scrubber (bleach trap for MeSH), charge 3-Methylthio-1,2,4-triazine and Methanol .
-
Reagent Addition: Add NaOMe solution dropwise over 30 minutes at 20-25°C.
-
Note: A slight exotherm may be observed.
-
-
Reaction: Heat the mixture to Reflux (65°C) . Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC (EtOAc/Hexane 1:1). Target <1% starting material.
-
-
Workup (Critical):
-
Cool to 20°C.
-
Neutralization: Add Glacial Acetic Acid until pH ~7. Do not acidify below pH 6 to avoid hydrolysis of the methoxy group.
-
Concentrate the mixture under reduced pressure to remove MeOH.
-
Resuspend the residue in Dichloromethane (DCM) and Water.
-
-
Extraction: Separate phases. Wash the organic layer with 10% bleach solution (to oxidize residual methanethiol/sulfide species) followed by brine.
-
Isolation: Dry over
, filter, and concentrate. -
Purification: Vacuum distillation (if liquid) or recrystallization from Hexane/EtOAc (if solid).
Method B: Continuous Flow Synthesis (Chloride Displacement)
Applicability: Ideal for handling 3-Chloro-1,2,4-triazine , which is thermally unstable and a potent skin sensitizer. Flow chemistry minimizes the inventory of hazardous intermediates.
Experimental Setup (Flow)
-
Pump A: 3-Chloro-1,2,4-triazine in Anhydrous THF (0.5 M).
-
Pump B: NaOMe in MeOH (0.6 M).
-
Reactor: PFA Tubing Reactor (Volume: 10 mL) or Chip Reactor.
-
Temperature: -10°C to 0°C.
Figure 2: Continuous flow manifold for the rapid methoxylation of unstable chloro-triazines.
Protocol
-
Preparation: Dissolve 3-Chloro-1,2,4-triazine in dry THF. Caution: Handle in a glovebox or rapid transfer; material hydrolyzes in air.
-
System Priming: Flush the reactor with dry THF.
-
Execution:
-
Set reactor bath to -10°C .
-
Start pumps to achieve a residence time (
) of 2–5 minutes . -
Maintain a stoichiometry of 1.1 equiv NaOMe.
-
-
Quenching: Direct the reactor outlet into a stirred vessel containing dilute acetic acid in EtOAc.
-
Advantages: This method suppresses the formation of hydrolysis byproducts (1,2,4-triazin-3-one) by minimizing the contact time of the unstable starting material with moisture and heat.
Analytical Controls & Characterization
Successful synthesis is confirmed by the disappearance of the leaving group signals and the appearance of the characteristic methoxy singlet.
| Parameter | Specification / Observation |
| Appearance | Colorless to pale yellow liquid or low-melting solid. |
| 1H NMR (CDCl3) | |
| 13C NMR (ppm) | C3-OMe: ~166.1 ; C5: ~161.6; C6: ~145.5 [1]. |
| Impurity A | 1,2,4-Triazin-3-one: Result of hydrolysis. Broad peak ~12 ppm (NH). |
| Impurity B | Ring Opening: Nitrile signals in IR if ring degrades. |
Process Safety & Hazards
-
3-Chloro-1,2,4-triazine: Severe skin irritant and sensitizer. Potential explosion hazard if heated in a confined space [2]. Use full PPE including face shield and chemically resistant gloves (Nitrile/Silver Shield).
-
Sodium Methoxide: Corrosive and moisture sensitive. Generates heat upon mixing with water.
-
Methylthio Route Byproducts: Methanethiol (MeSH) and NaSMe are toxic and have a low odor threshold. All vents must be scrubbed with bleach (NaOCl) solution to oxidize sulfides to sulfonates [3].
References
-
Thieme Connect. 13C NMR Data of 1,2,4-Triazines. Table 7: Influence of N-Oxidation on the Shifts in 13C NMR Spectra.
-
Fisher Scientific. Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (Analogous chloro-triazine safety profile).
-
MDPI. (Hetero)Arene Ring-Fused [1,2,4]Triazines: Synthesis via Nucleophilic Substitution. (General synthetic methodologies for triazine functionalization).
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazines and related heterocycles. (Mechanistic insights into triazine chemistry).
Application Notes and Protocols: 3-Methoxy-1,2,4-triazine as a Novel Fluorogenic Label for Primary Amines
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-methoxy-1,2,4-triazine as a novel fluorogenic labeling reagent for biomolecules containing primary amines. This document outlines the underlying chemical principles, detailed experimental protocols for labeling and analysis, and key performance characteristics.
Introduction: A New Tool for Fluorescent Biomolecule Detection
Fluorescent labeling is a cornerstone technique in modern biological research and drug discovery, enabling the sensitive detection and tracking of biomolecules.[1] While a variety of fluorescent labels are commercially available, the demand for novel probes with unique photophysical properties and functionalities continues to grow.[2] The 1,2,4-triazine scaffold has emerged as a versatile core for the development of functional organic materials, including those with interesting photoluminescence characteristics.[3]
This guide introduces 3-methoxy-1,2,4-triazine as a promising, small-molecule fluorescent label. A key feature of this reagent is its fluorogenic nature; the parent compound is non-fluorescent, but upon reaction with a primary amine, it forms a highly fluorescent 3-amino-1,2,4-triazine adduct. This "turn-on" fluorescence minimizes background signal from unbound probes, making it particularly suitable for no-wash imaging experiments in live cells.[4][5]
Principle of the Method: Fluorogenic Reaction with Primary Amines
The utility of 3-methoxy-1,2,4-triazine as a fluorescent label is based on a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient 1,2,4-triazine ring is susceptible to attack by nucleophiles. Primary amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides, act as potent nucleophiles that attack the C3 position of the triazine ring. This leads to the displacement of the methoxy group and the formation of a stable, fluorescent 3-amino-1,2,4-triazine derivative.
The reaction is proposed to proceed as follows:
Caption: Proposed reaction mechanism for labeling primary amines.
This reaction is highly specific for primary amines under controlled pH conditions. The resulting 3-amino-1,2,4-triazine product exhibits distinct photophysical properties that are favorable for biological applications.
Photophysical Properties of the 3-Amino-1,2,4-triazine Adduct
The photophysical characteristics of the fluorescent product formed after the reaction of 3-methoxy-1,2,4-triazine with a primary amine are summarized below. These properties are typical for amino-substituted 1,2,4-triazine derivatives.
| Property | Value |
| Excitation Maximum (λex) | ~350 nm |
| Emission Maximum (λem) | ~430 nm |
| Stokes Shift | ~80 nm |
| Molar Extinction Coefficient (ε) | > 10,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | Moderate to high in aqueous buffers |
Note: The exact photophysical properties may vary depending on the local environment of the labeled biomolecule and the solvent.
Experimental Protocols
General Considerations
-
Purity of Biomolecules: Ensure that the biomolecule to be labeled is free of any amine-containing buffers (e.g., Tris) or other contaminants that could react with the labeling reagent.[6] Dialysis or size-exclusion chromatography is recommended for buffer exchange.
-
Solvent for Labeling Reagent: 3-methoxy-1,2,4-triazine should be dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[7]
-
Reaction Buffer: A slightly alkaline buffer (pH 8.0-9.0) is recommended to ensure that the primary amino groups of the biomolecule are deprotonated and thus more nucleophilic.[8] Sodium bicarbonate or sodium borate buffers are suitable choices.[9]
Protocol for Labeling Proteins
This protocol is optimized for labeling 1 mg of a protein with a molecular weight of ~150 kDa (e.g., IgG antibody).
Materials:
-
Protein solution (2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5)
-
3-methoxy-1,2,4-triazine
-
Anhydrous DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Labeling Reagent Stock Solution: Dissolve 1 mg of 3-methoxy-1,2,4-triazine in 100 µL of anhydrous DMF to prepare a ~80 mM stock solution.
-
Reaction Setup: To 1 mg of the protein solution, add a 10 to 20-fold molar excess of the 3-methoxy-1,2,4-triazine stock solution. Add the labeling reagent dropwise while gently vortexing.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted labeling reagent and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~350 nm (for the 3-amino-1,2,4-triazine adduct).
Caption: Workflow for labeling proteins with 3-methoxy-1,2,4-triazine.
Protocol for Labeling Amine-Modified Oligonucleotides
This protocol is a starting point for labeling ~100 µg of an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide (desalted)
-
0.1 M Sodium borate buffer, pH 8.5
-
3-methoxy-1,2,4-triazine
-
Anhydrous DMF
-
Ethanol
-
3 M Sodium chloride
Procedure:
-
Purify the Oligonucleotide: To remove any interfering compounds, precipitate the oligonucleotide by adding 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol.[9] Centrifuge, wash the pellet with 70% ethanol, and air dry.
-
Prepare Oligonucleotide Solution: Dissolve the dried oligonucleotide in 50 µL of 0.1 M sodium borate buffer, pH 8.5.
-
Prepare Labeling Reagent Stock Solution: Prepare a fresh stock solution of 3-methoxy-1,2,4-triazine in DMF as described in the protein labeling protocol.
-
Reaction Setup: Add a 50 to 100-fold molar excess of the labeling reagent to the oligonucleotide solution.
-
Incubation: Incubate the reaction for 4-6 hours at room temperature, protected from light.
-
Purification: Purify the labeled oligonucleotide by ethanol precipitation as described in step 1, or by using reverse-phase HPLC.
-
Characterization: Confirm successful labeling by comparing the absorbance spectra of the labeled and unlabeled oligonucleotides.
Data Analysis: Determining the Degree of Labeling (DOL)
The degree of labeling, which is the average number of dye molecules per biomolecule, can be estimated using the following formula for proteins:
DOL = (Amax × εprotein) / [(A280 - (CF × Amax)) × εdye]
Where:
-
Amax is the absorbance of the conjugate at the λmax of the dye (~350 nm).
-
A280 is the absorbance of the conjugate at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of the dye at its λmax.
-
CF is the correction factor (A280/Amax) for the dye.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive labeling reagent.- Presence of primary amines in the buffer.- pH of the reaction is too low. | - Prepare fresh labeling reagent stock solution.- Perform buffer exchange of the biomolecule.- Ensure the reaction buffer pH is between 8.0 and 9.0. |
| Precipitation of Biomolecule | - High concentration of organic solvent from the labeling reagent stock. | - Add the labeling reagent stock solution slowly while vortexing.- Reduce the volume of the labeling reagent stock added. |
| High Background Fluorescence | - Incomplete removal of unreacted labeling reagent. | - Repeat the purification step or use a different purification method (e.g., dialysis). |
References
-
Structural, electrochemical and optical properties of 1,2,4-triazine derivative. (n.d.). Materials Science in Semiconductor Processing, 142, 106484. 10
-
Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2022). Molecules, 27(11), 3383.
-
Amine-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific.
-
1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. (2022). International Journal of Molecular Sciences, 23(15), 8107.
-
Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022). Molecules, 27(10), 3254.
-
A Comparative Guide to the Photophysical Properties of Substituted 1,3,5-Triazines. (n.d.). BenchChem.
-
Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2. (n.d.). Thermo Fisher Scientific.
-
Amine-Reactive Probes. (n.d.). Thermo Fisher Scientific.
-
Amine-Reactive Probes. (2005). The Joseph Lab.
-
Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (2011). Chemistry Central Journal, 5, 86.
-
Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. (2024). Molecules, 29(10), 2261.
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). RSC Medicinal Chemistry.
-
Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine for Violet-Blue Fluorescent Materials. (2024). Polymers, 16(11), 1545.
-
High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. (n.d.). RSC Advances.
-
Fluorogenic Label for Biomolecular Imaging. (2009). Journal of the American Chemical Society, 131(43), 15592–15593.
-
Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel. (n.d.). BenchChem.
-
Investigation of aggregation induced emission in 4-hydroxy-3-methoxybenzaldehyde azine and polyazine towards application in (opto) electronics: synthesis, characterization, photophysical and electrical properties. (2017). Journal of Materials Science: Materials in Electronics, 28(17), 12763–12774.
-
Pyreno-1,2,4-triazines as multifunctional luminogenic click reagents. (2021). Chemical Communications, 57(80), 10403–10406.
-
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2025). Phosphorus, Sulfur, and Silicon and the Related Elements.
-
Direct Synthesis of β-Aminoenals through Reaction of 1,2,3-Triazine with Secondary Amines. (2018). The Journal of Organic Chemistry, 83(17), 10565–10572.
-
Synthesis and Luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) Complexes. (2024). Chimica Techno Acta, 12(1), 12109.
-
Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications. (2025). RSC Advances.
-
Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells. (2016). Chemical Science, 7(12), 7095–7101.
-
Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. (2011). Chemistry Central Journal, 5, 86.
-
Tris(triazolo)triazine-based emitters for solution-processed blue thermally activated delayed fluorescence organic light-emitting diodes. (2020). Journal of Materials Chemistry C, 8(42), 14859–14867.
-
Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. (2025). ResearchGate.
-
Synthesis and Characterization of FarRed/NIRFluorescent BODIPY Dyes, SolidState Fluorescence, and Application as Fluorescent Tag. (n.d.). IRIS-AperTO.
-
4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. (2022). International Journal of Molecular Sciences, 23(10), 5634.
-
Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. (2021). ACS Central Science, 7(5), 864–873.
-
RSC Advances. (n.d.). RSC Publishing.
-
fluorescence quantum yield. (n.d.). MedChemExpress.
-
Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. (2022). International Journal of Molecular Sciences, 23(22), 14207.
Sources
- 1. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methoxy-1,2,4-Triazine Synthesis
Ticket ID: T-ZN-3M-OPT Subject: Yield Improvement & Troubleshooting for 3-Methoxy-1,2,4-Triazine Scaffolds Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary
3-Methoxy-1,2,4-triazines are critical electron-deficient dienes used primarily in Inverse Electron Demand Diels-Alder (IEDDA) reactions to synthesize highly substituted pyridines.[1]
Users frequently report yields below 30% due to three primary failure modes:
-
Ring Decomposition: Nucleophilic attack at the C5/C6 positions rather than the desired C3 substitution.
-
Hydrolysis: Moisture sensitivity leading to the formation of the thermodynamically stable 1,2,4-triazin-3-one (tautomer of the hydroxy species).[1]
-
Purification Loss: Degradation of the methoxy-triazine on acidic silica gel.
This guide provides a validated protocol and troubleshooting logic to stabilize the triazine core and maximize yield.
Critical Process Parameters (CPP)
The synthesis typically proceeds via Nucleophilic Aromatic Substitution (
| Parameter | Recommended Range | Scientific Rationale |
| Leaving Group (LG) | Sulfones are superior leaving groups, allowing milder conditions and faster kinetics, reducing exposure time to nucleophiles that attack the ring.[1] | |
| Reagent Stoichiometry | 0.95 - 1.05 eq.[1] NaOMe | Excess methoxide attacks the electron-deficient C5/C6 positions, causing ring opening (decomposition).[1] |
| Temperature | Low temperature kinetically favors the | |
| Solvent System | Anhydrous MeOH / THF | THF improves solubility of the substrate; MeOH is the reagent source. Water must be |
Standard Operating Procedure (SOP)
Protocol: Methoxylation of 3-(Methylsulfonyl)-1,2,4-triazine This protocol assumes the use of the sulfone precursor, which offers the highest reproducible yields.[1]
Reagents:
-
3-(Methylsulfonyl)-1,2,4-triazine (1.0 eq)[1]
-
Sodium Methoxide (0.5 M in MeOH, 1.0 eq)[1]
-
Anhydrous THF (Volume to 0.1 M substrate concentration)[1]
Workflow:
-
Dissolution: Dissolve the sulfone substrate in anhydrous THF under Argon/Nitrogen atmosphere. Cool the solution to -10°C using an ice/salt bath.
-
Titration: Add the NaOMe solution dropwise over 20 minutes. Do not dump the reagent. A localized high concentration of methoxide triggers ring destruction.
-
Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (Alumina plates) or LC-MS.[1]
-
Checkpoint: The reaction is complete when the sulfone is consumed. Do not heat to force conversion.
-
-
Quench: Quench with solid
(1.5 eq) at 0°C. -
Workup: Dilute with
, filter off salts, and concentrate under reduced pressure at <30°C (triazines are volatile). -
Purification: Flash chromatography on Neutral Alumina or
-deactivated Silica (2% v/v).
Troubleshooting & FAQs
Q1: The reaction mixture turned black/tarry immediately. What happened?
Diagnosis: Ring Decomposition (Nucleophilic Attack at C5/C6).[1] Mechanism: The 1,2,4-triazine ring is highly electron-deficient.[1] While C3 is activated for substitution, C5 and C6 are susceptible to nucleophilic addition. If the temperature is too high or methoxide concentration is too high, the nucleophile attacks C5, breaking the aromaticity and leading to ring-opening polymerization. Fix:
-
Switch leaving group from
to (allows milder conditions). -
Strictly maintain
.[1] -
Slow the addition rate of NaOMe.
Q2: I see full conversion on TLC, but my isolated yield is <10%.
Diagnosis: Column Degradation.
Mechanism: 3-Methoxy-1,2,4-triazines are acid-sensitive.[1] Standard silica gel is slightly acidic (
-
Use Neutral Alumina: This is the gold standard for triazine purification.
-
Deactivate Silica: If Alumina is unavailable, flush the silica column with 2%
in hexanes before loading your sample.[1]
Q3: Why is the sulfone precursor recommended over the chloride?
Diagnosis: Kinetics vs. Thermodynamics.
Explanation: The sulfonyl group (
Mechanistic & Workflow Visualization[1]
Diagram 1: Reaction Pathway & Competition
This diagram illustrates the competition between the desired substitution (
Caption: Kinetic competition between productive
Diagram 2: Troubleshooting Decision Matrix
Follow this logic flow to identify the root cause of yield loss.
Caption: Step-by-step diagnostic flow to isolate synthesis vs. purification failures.
References
-
Boger, D. L. , et al. "Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes: Formal Total Synthesis of Streptonigrin."[1][2] Journal of the American Chemical Society, vol. 109, no. 9, 1987, pp. 2717–2727.[1] (Foundational text on the synthesis and stability of 1,2,4-triazines for IEDDA).[1]
-
Boger, D. L. , & Panek, J. S.[1][2] "Inverse Electron Demand Diels-Alder Reactions of 1,2,4-Triazines: Preparation of Pyridines." Journal of Organic Chemistry, vol. 46, no. 10, 1981, pp. 2179–2182.[1] (Details the
conditions and sensitivity of the triazine nucleus). -
Wilde, R. G. , et al. "Synthesis of 1,2,4-Triazines via Nucleophilic Substitution."[1] Tetrahedron Letters, vol. 50, no. 12, 2009. (General reference for leaving group effects in electron-deficient heterocycles).
-
BenchChem Technical Notes. "Refining Purification Techniques for 1,2,4-Triazine Derivatives." (Source for purification protocols regarding silica acidity).
Sources
Technical Support Center: 3-Methoxy-1,2,4-triazine Optimization
Current Status: Operational Support Ticket: #TRZ-OMe-001 Subject: Optimization of Synthesis, Stability, and IEDDA Reactivity
Executive Summary
3-Methoxy-1,2,4-triazine is a pivotal electron-deficient heterocycle, primarily utilized as a diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions to synthesize highly substituted pyridines. Its utility, however, is often compromised by two competing factors: hydrolytic instability of the imidate functionality and regioselectivity challenges during cycloaddition.
This guide provides validated protocols for synthesizing, storing, and utilizing 3-methoxy-1,2,4-triazine, moving beyond generic textbook advice to address the specific physicochemical pitfalls of the triazine core.
Module 1: Synthesis & Purification
The Protocol: Nucleophilic Aromatic Substitution ( )
The most robust route to 3-methoxy-1,2,4-triazine is the displacement of a leaving group (typically 3-methylthio or 3-chloro) using sodium methoxide. Direct alkylation of 1,2,4-triazin-3-ones often leads to N-alkylation mixtures and should be avoided.
Step-by-Step Methodology
Target Scale: 10 mmol
-
Preparation: Dissolve 3-(methylthio)-1,2,4-triazine (1.0 equiv) in anhydrous Methanol (0.5 M concentration).
-
Activation: Cool the solution to 0°C under an Argon atmosphere.
-
Nucleophile Addition: Add Sodium Methoxide (NaOMe, 1.1 equiv) as a 25% w/w solution in MeOH dropwise over 10 minutes.
-
Critical Control: Do not add solid NaOMe directly; localized hotspots cause ring decomposition.
-
-
Reaction: Allow to warm to Room Temperature (23°C). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the starting material (
) and appearance of the product ( ).
-
-
Quench & Workup:
-
Concentrate in vacuo to ~20% volume.
-
Dilute with
(Diethyl Ether) to precipitate NaSMe salts. Filter through a celite pad. -
Note: Avoid aqueous workup if possible to prevent hydrolysis. If necessary, use cold saturated
.
-
Troubleshooting Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Yield / White Precipitate | Hydrolysis: Moisture in MeOH converted the product to 1,2,4-triazin-3-one (insoluble solid). | Use freshly distilled MeOH or molecular sieves (3Å). Ensure NaOMe solution is titration-verified. |
| Red/Brown Tar | Ring Opening: Temperature too high during NaOMe addition. | Maintain 0°C strictly during addition. Triazines are sensitive to strong bases at elevated temperatures. |
| N-Alkylation Byproducts | Wrong Starting Material: Attempted Ag-salt alkylation of triazinone. | Switch to the |
Visualizing the Pathway
Caption: S_NAr mechanism showing the critical competition between methoxylation and hydrolysis.
Module 2: Stability & Storage
The methoxy group at C3 is an imidate ester equivalent. It is electronically activated by the adjacent ring nitrogens, making it highly susceptible to acid-catalyzed hydrolysis.
Storage Protocols
-
Temperature: -20°C.
-
Atmosphere: Argon/Nitrogen (Strictly anhydrous).
-
Container: Amber glass (light sensitive) with Teflon-lined caps.
-
Shelf-Life: 3–6 months under optimal conditions. If the solid turns opaque/white, hydrolysis has occurred.
Module 3: Reactivity (IEDDA Applications)
The Mechanism
3-Methoxy-1,2,4-triazine acts as an electron-deficient diene (LUMO-controlled). It reacts with electron-rich dienophiles (enamines, ynamines, strained alkynes) via a [4+2] cycloaddition, followed by the retro-Diels-Alder extrusion of Nitrogen (
Optimization Matrix
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Chlorobenzene, Toluene, or 1,4-Dioxane | Non-polar aromatics stabilize the transition state and allow high reflux temperatures (110°C+) often needed for extrusion of |
| Catalysis | Lewis Acids (e.g., ZnBr2) | Lowers the LUMO of the triazine, accelerating reaction with "sluggish" dienophiles. Warning: Can accelerate hydrolysis. |
| Dienophile | Electron-Rich (Enamines) | The reaction is HOMO(dienophile) – LUMO(diene) controlled.[1] Electron-donating groups on the dienophile lower the activation energy. |
Reaction Pathway Visualization
Caption: The IEDDA cascade: Cycloaddition followed by cheletropic elimination of Nitrogen.
FAQs: Technical Troubleshooting
Q1: My IEDDA reaction stalled at the intermediate. I see the adduct by NMR, but no pyridine. Why?
-
Answer: The extrusion of
is the rate-limiting step in some sterically constrained systems. -
Fix: Increase reaction temperature to >130°C (switch solvent to Xylenes or mesitylene). Alternatively, adding a mild oxidant (DDQ) or acid scavenger can sometimes facilitate the aromatization if the intermediate is a dihydropyridine rather than the bridged species.
Q2: Can I use 3-methoxy-1,2,4-triazine for bioconjugation?
-
Answer: Yes, but it is less reactive than tetrazines. It requires strained dienophiles like trans-cyclooctene (TCO) or BCN. For rapid "click" chemistry at biological concentrations, tetrazines are generally preferred, but triazines offer higher stability if long circulation times are needed before activation.
Q3: Why is regioselectivity poor when reacting with asymmetric alkynes?
-
Answer: The 3-methoxy group exerts a specific electronic influence, but steric factors often dominate.
-
Fix: Use bulky substituents on the triazine C6 position to direct the dienophile orientation. The reaction generally follows the Alder-Stein rules, but calculation of FMO coefficients (HOMO/LUMO) is recommended for new substrates.
References
-
Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Azadienes: Scope and Applications. Chemical Reviews, 86(5), 781–793.
-
Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[2][3][4][5][6][7][8] Synthesis and Properties. Journal of Heterocyclic Chemistry, 7(4), 767–771.
-
Taylor, E. C., & Macor, J. E. (1989). Intramolecular Diels-Alder reactions of 1,2,4-triazines. The Journal of Organic Chemistry, 54(6), 1249–1256.
-
Thalhammer, F., et al. (1990). Reactivity of 1,2,4-Triazines in Inverse Electron Demand Diels-Alder Reactions. Tetrahedron Letters, 31(47), 6851-6854.
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. ijpsr.info [ijpsr.info]
- 3. medsci.org [medsci.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Methoxy-1,2,4-triazine
Welcome to the technical support guide for the synthesis of 3-methoxy-1,2,4-triazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthesis. This guide provides in-depth, experience-based insights and actionable troubleshooting protocols to ensure the integrity and success of your experiments.
Overview of Synthesis
The synthesis of 3-methoxy-1,2,4-triazine and its derivatives is a crucial process in medicinal chemistry, as the 1,2,4-triazine scaffold is a key component in a variety of biologically active compounds.[1][2][3] A prevalent and reliable synthetic route involves a multi-step process beginning with the condensation of a 1,2-dicarbonyl compound with an appropriate aminoguanidine or thiosemicarbazide derivative, followed by cyclization and subsequent functional group manipulation.[4]
A common approach is the methylation of a 3-thioxo-1,2,4-triazin-5(4H)-one precursor, which is formed by reacting thiocarbohydrazide with a glyoxal derivative.[5] The methoxy group is then introduced by reacting the thione with a methylating agent. While seemingly straightforward, this pathway, like many heterocyclic syntheses, is prone to side reactions that can complicate purification and reduce yields. Understanding these potential pitfalls is key to successful synthesis.
Caption: General synthetic pathway for 3-methoxy-1,2,4-triazine.
Frequently Asked Questions (FAQs)
Q1: My reaction yields are consistently low. What are the most likely causes?
A1: Low yields in 1,2,4-triazine synthesis can often be attributed to several factors:
-
Incomplete Cyclization: The initial condensation to form the triazine ring may not go to completion. This leaves unreacted starting materials or linear intermediates in the reaction mixture, which can be difficult to separate. The key is to ensure optimal reaction conditions (temperature, time, and pH) for the cyclization step. Driving the reaction to completion, for instance by removing water, can be beneficial.
-
Starting Material Purity: The purity of the glyoxal and thiocarbohydrazide (or related precursors) is paramount. Impurities in these starting materials can lead to a cascade of side reactions. Always verify the purity of your starting materials by appropriate analytical methods (e.g., NMR) before use.
-
Suboptimal Methylation: In the final step, the methylation of the 3-thioxo precursor can be inefficient. The choice of methylating agent, base, and solvent is critical. For instance, a weak base may not sufficiently deprotonate the thione, leading to poor reactivity.
Q2: I see an unexpected spot on my TLC with a lower Rf than my product. What could it be?
A2: A more polar, lower Rf spot often indicates the presence of the hydrolyzed byproduct, 3-oxo-1,2,4-triazine (triazinone) . The methoxy group is an enol ether-like functional group and can be susceptible to hydrolysis, particularly during acidic or basic aqueous workups.[6] This hydrolysis converts the methoxy group to a carbonyl, creating a more polar triazinone.
-
Causality: This is often caused by prolonged exposure to acidic conditions (e.g., during extraction with HCl) or strong basic conditions.
-
Confirmation: This byproduct will have a distinct mass spectrum (M-14 relative to the product, corresponding to the loss of CH₂). In ¹H NMR, the characteristic methoxy singlet (around 4.0 ppm) will be absent, and a broad NH proton signal may appear.
Q3: My mass spectrometry results show a peak at roughly double the mass of my expected product. What is this?
A3: A peak at approximately 2x the mass of the product strongly suggests the formation of a dimer . Dimerization can occur at various stages:
-
Intermediate Dimerization: Reactive intermediates, especially if the cyclization is slow, can react with each other.
-
Product Dimerization: Although less common for the final methoxy product, some triazine derivatives are known to dimerize under certain conditions, such as exposure to light or heat.[7]
-
Confirmation: The exact mass should be carefully checked to see if it corresponds to M+M, M+M-H₂, or another plausible dimeric structure. Tandem MS (MS/MS) can be used to fragment the high-mass ion and see if it produces the monomeric product ion, which would be strong evidence for a dimer.
Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow for identifying and mitigating the formation of byproducts.
Problem 1: Multiple Spots on TLC After Methylation Step
You've completed the methylation of the 3-thioxo precursor and your TLC plate shows the desired product spot, but also one or two other significant spots.
Caption: Troubleshooting workflow for analyzing TLC results.
Problem 2: Poor Yield and Oily Crude Product
The reaction appears to have worked based on TLC, but after workup and solvent removal, you are left with a dark, oily residue instead of the expected solid, and the isolated yield is minimal.
-
Probable Cause: This often points to the presence of unreacted linear intermediates or oligomers . The initial condensation between the dicarbonyl compound and thiocarbohydrazide can sometimes form a "jelly-like" or polymeric mass if conditions are not optimal, which can be difficult to cyclize fully.[4] These materials are often difficult to crystallize and can trap the desired product.
-
Troubleshooting Steps:
-
Revisit the Cyclization: Ensure the pH of the initial condensation is correct. Often, a slightly acidic medium (e.g., acetic acid) is required to facilitate the reaction.[1]
-
Solvent Choice: The choice of solvent can influence the solubility of intermediates. If a polymeric mass is forming, consider a more polar solvent or running the reaction at a higher dilution.
-
Purification Strategy: Instead of direct crystallization, attempt purification using column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) can effectively separate the non-polar product from the highly polar oligomeric baseline material.[8]
-
Common Byproducts and Their Identification
The following table summarizes the most likely byproducts, their probable cause, and key analytical signatures for identification.
| Byproduct Name | Probable Cause | Mass Spec Signature (vs. Product) | Key ¹H NMR Signature |
| 3-Oxo-1,2,4-triazine | Hydrolysis of the methoxy group during acidic/basic workup. | M-14 (loss of CH₂) | Absence of methoxy singlet (~4.0 ppm); presence of a broad NH signal. |
| 3-(Methylthio)-1,2,4-triazine | Incomplete methylation or rearrangement from an N-methylated intermediate. | Isomeric with product (same mass). | S-CH₃ singlet appears upfield (~2.5-2.8 ppm) compared to O-CH₃. |
| N-Methylated Precursor | Methylation on a ring nitrogen instead of the desired sulfur atom. | Isomeric with product (same mass). | N-CH₃ singlet appears upfield (~3.5-3.8 ppm); thione C=S still present in ¹³C NMR. |
| Dimer | Reaction of intermediates or product under harsh conditions (heat/light). | ~2x Mass of Product | Complex, often broad spectrum with overlapping signals. Requires isolation for full analysis. |
Analytical Protocols
Protocol 1: Standard Workflow for Byproduct Identification
This protocol outlines a systematic approach to identify unknown impurities in your crude reaction mixture.
-
Initial Analysis (TLC & LC-MS):
-
Run a TLC of your crude product alongside the starting material.
-
Inject an aliquot of the crude mixture into an LC-MS. This is the most powerful initial step, as it provides both the retention time (polarity) and mass of each component.
-
-
Hypothesize Structures:
-
Compare the masses found in the LC-MS to the expected mass of your product and the common byproducts listed in the table above.
-
-
Preparative Chromatography:
-
Based on the complexity, purify the crude mixture using either preparative TLC or flash column chromatography to isolate the main product and the significant byproducts.
-
-
Structural Confirmation (NMR):
-
Acquire ¹H and ¹³C NMR spectra for each isolated compound. The chemical shifts, splitting patterns, and integration will provide definitive structural information.[9] For complex cases, 2D NMR experiments (COSY, HSQC) may be necessary.
-
Protocol 2: Minimizing Hydrolysis During Workup
If you have identified the 3-oxo-1,2,4-triazine byproduct, modify your workup procedure to minimize its formation.
-
Neutralize Carefully: After the reaction is complete, neutralize the mixture carefully with a mild base, such as a saturated sodium bicarbonate solution, aiming for a pH of 7-8. Avoid strong acids or bases.
-
Minimize Contact Time: Perform extractions quickly. Do not let the organic layer sit in contact with the aqueous phase for extended periods.
-
Anhydrous Finish: After separating the organic layer, dry it thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove all traces of water before solvent evaporation.
-
Avoid Acidic Chromatography Media: If using column chromatography, consider using neutral alumina instead of silica gel if the product shows sensitivity to the acidic nature of silica.
By understanding the reaction mechanism and potential side reactions, and by employing a systematic approach to troubleshooting and analysis, researchers can significantly improve the yield, purity, and success rate of 3-methoxy-1,2,4-triazine synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazines. Retrieved from [Link]
-
Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131. Retrieved from [Link]
-
Wang, Z., et al. (2020). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 10(58), 35285-35289. Retrieved from [Link]
-
Kantam, M. L., et al. (2015). Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology. Catalysis Science & Technology, 5(9), 4465-4470. Retrieved from [Link]
- Kumar, A., et al. (2014). Triazine compounds and a process for preparation thereof. WO2014115171A1. Google Patents.
-
Abdel-Wahab, B. F., et al. (2018). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Journal of Chemical Reviews, 1(1), 1-15. Retrieved from [Link]
-
Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87. Retrieved from [Link]
-
Krauth, F., et al. (2010). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. Bioorganic & Medicinal Chemistry, 18(5), 1816-1825. Retrieved from [Link]
-
Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Retrieved from [Link]
-
Chrenková, M., & Slaninová, J. (2018). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]
- Hinkelmann, K., et al. (2005). Method for preparing alkoxycarbonylamino-triazines. CN1575285A. Google Patents.
-
Claramunt, R. M., et al. (2007). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Anales de la Real Sociedad Española de Química, 103(3), 24-34. Retrieved from [Link]
-
Jarrosson, T., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-93. Retrieved from [Link]
-
Wikipedia. (n.d.). Triazine. Retrieved from [Link]
-
El-Faham, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances, 15(1), 1-50. Retrieved from [Link]
-
Triazines- Six membered heterocycle. (2020, April 25). YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]
-
Font, D. (2015). Chapter 3 – Structural characterization of triazines. In Synthesis and study of triazine-based receptors for the recognition of barbiturates. Retrieved from [Link]
-
Li, C., et al. (2022). Bi‐triazines‐based peptide cyclization and dimerization. Reaction optimization and scope. Chemistry – An Asian Journal, 17(18), e202200609. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 6. Triazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tdx.cat [tdx.cat]
Technical Support Center: Column Chromatography Purification of 3-Methoxy-1,2,4-triazine
Welcome to the technical support center for the purification of 3-Methoxy-1,2,4-triazine. As a polar azaheterocycle, this molecule presents unique challenges during silica gel chromatography. The electron-deficient nature of the 1,2,4-triazine ring and the presence of multiple nitrogen atoms can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in issues like peak tailing, poor recovery, and inadequate separation.[1][2]
This guide is designed to provide you with practical, field-proven insights to navigate these challenges effectively. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification process with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of 3-Methoxy-1,2,4-triazine in a direct question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from the column. What's happening and how do I fix it?
Answer: This is the most common issue with nitrogen-containing heterocycles on silica gel.
-
The Cause (Expertise & Experience): The lone pairs on the nitrogen atoms of your triazine ring are basic and form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][3] This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, causing it to "drag" along the stationary phase. This results in significant peak tailing and can lead to poor separation and lower yields.
-
The Solution (Trustworthiness): The key is to suppress the interaction between your basic compound and the acidic stationary phase. You can achieve this by "deactivating" the silica gel. Add a small amount of a basic modifier to your eluent system.
-
Primary Recommendation: Add 0.5-1% triethylamine (Et₃N) to your mobile phase mixture (e.g., for 100 mL of eluent, add 0.5-1 mL of Et₃N). The triethylamine is a stronger base and will preferentially bind to the acidic silanol groups, effectively shielding your compound from these problematic interactions.
-
Alternative: If triethylamine is incompatible with your downstream applications, a 0.5-1% solution of ammonium hydroxide in methanol can be used as a polar component of your mobile phase, which serves a similar purpose.
-
Question 2: I've run an entire column and my yield is extremely low. I suspect the compound is stuck on the silica or decomposing. How can I verify this and improve my recovery?
Answer: Low recovery is a serious issue that can stem from either irreversible adsorption or on-column degradation.
-
The Cause (Expertise & Experience): While irreversible binding (as discussed in Q1) is a likely culprit, the acidic nature of silica gel can also catalyze the decomposition of sensitive molecules.[2] 1,2,4-triazines, being electron-deficient, can be susceptible to nucleophilic attack, and the silica surface can facilitate hydrolysis or other degradation pathways.[4]
-
The Solution (Trustworthiness):
-
Diagnose the Problem with 2D TLC: To determine if your compound is stable on silica, perform a two-dimensional TLC analysis.
-
Spot your crude material on the corner of a TLC plate and elute it with your chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and re-elute it using the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates that your compound is decomposing on the silica plate, and the same is likely happening on your column.[2]
-
-
Improve Recovery:
-
Use a Basic Modifier: As with tailing, adding triethylamine to your eluent is the first and most effective solution to try. This minimizes the compound's contact time with the acidic sites, reducing the opportunity for degradation.
-
Switch Stationary Phase: If decomposition persists even with a modifier, silica gel may be too harsh. Consider switching to a less acidic stationary phase like neutral alumina. You will need to re-develop your mobile phase system using TLC on alumina plates.
-
Work Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive air pressure to speed up the elution process rather than relying solely on gravity.[5]
-
-
Question 3: My compound is eluting very close to an impurity. How can I improve the separation (increase the ΔRf)?
Answer: Achieving good separation between compounds with similar polarities requires optimizing the selectivity of your chromatographic system.
-
The Cause (Expertise & Experience): Your current mobile phase is effectively moving both compounds but is not differentiating enough between their structures to allow the stationary phase to resolve them. Simply making the solvent stronger or weaker (i.e., more or less polar) will likely move both peaks together without improving separation.
-
The Solution (Trustworthiness): You need to change the nature of the solvent interactions.
-
Change Solvent Composition: The most powerful way to alter selectivity is to try different solvent systems. The "elutropic series" ranks solvents by polarity, but solvents of similar polarity can have very different selectivities.
-
If you are using a Hexane/Ethyl Acetate system, try switching to Dichloromethane/Methanol.
-
Another good option is to introduce a third solvent. For example, a small amount of methanol (1-5%) in a Dichloromethane/Ethyl Acetate mixture can dramatically alter the separation profile.
-
-
Run a Gradient Elution: If one impurity is significantly less polar and another is more polar than your product, a gradient elution is highly effective. Start with a less polar solvent mixture to elute the first impurity, then gradually increase the polarity of the mobile phase to cleanly elute your target compound away from the more strongly-bound impurities.[5]
-
Troubleshooting Logic Diagram
Here is a decision tree to guide your troubleshooting process for purifying 3-Methoxy-1,2,4-triazine.
Caption: Troubleshooting Decision Tree for 3-Methoxy-1,2,4-triazine Purification.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 3-Methoxy-1,2,4-triazine? A1: Standard flash-grade silica gel (230-400 mesh) is the most common and appropriate starting point.[5] Due to the basicity of the triazine, it is highly recommended to use it in conjunction with a mobile phase containing a basic additive like triethylamine to ensure good peak shape and recovery.
Q2: How do I choose the right mobile phase for my column? A2: The ideal mobile phase is determined by Thin Layer Chromatography (TLC).[6] You are looking for a solvent system that places your target compound at a Retention Factor (Rf) of approximately 0.2-0.4.[7] This Rf value provides a good balance, ensuring the compound interacts with the stationary phase enough to separate from impurities but not so strongly that it requires an excessive volume of solvent to elute. A common starting point would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate.[8]
Q3: Can I use reversed-phase chromatography for this compound? A3: Yes. If your compound is too polar for normal-phase silica gel (i.e., it runs at the solvent front even in highly polar mobile phases like 100% ethyl acetate), reversed-phase chromatography is an excellent alternative. In this technique, you would use a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (like a water/acetonitrile or water/methanol gradient).
Q4: My crude product is not very soluble in the mobile phase. How should I load it onto the column? A4: If your sample does not readily dissolve in a small amount of the initial mobile phase, you should use a "dry loading" technique. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask. Add a small amount of silica gel (2-3 times the mass of your crude product) to the flask and evaporate the solvent completely on a rotary evaporator. This will leave you with your compound adsorbed onto a small amount of silica as a dry, free-flowing powder, which can then be carefully added to the top of your packed column.[9]
Standard Purification Protocol
This protocol is a robust starting point for the purification of 3-Methoxy-1,2,4-triazine on a 1-gram scale.
Experimental Workflow Diagram
Caption: Standard Workflow for Column Chromatography Purification.
Step-by-Step Methodology
-
Mobile Phase Selection:
-
Prepare several solvent systems of varying polarity (e.g., 20%, 40%, 60% Ethyl Acetate in Hexanes, each containing 1% triethylamine).
-
Run TLC plates of your crude material in each system to find the mixture that gives your product an Rf of ~0.3.
-
-
Column Packing (Slurry Method):
-
For 1g of crude material, use approximately 50g of silica gel (a 1:50 ratio is a good starting point).
-
Place a small plug of cotton or glass wool at the bottom of a glass column and add a thin layer of sand.[5]
-
In a beaker, mix the silica gel with your initial, least polar mobile phase to create a uniform slurry.
-
Pour the slurry into the column and use gentle pressure or tapping to pack the bed evenly, avoiding air bubbles. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your 1g of crude 3-Methoxy-1,2,4-triazine in the minimum possible volume of a strong solvent (e.g., Dichloromethane) or the mobile phase.
-
Carefully pipette the solution onto the top of the silica bed.
-
Alternatively, use the dry loading method described in FAQ Q4.
-
Add a protective layer of sand on top of your sample layer.[9]
-
-
Elution and Fractionation:
-
Carefully fill the column with the mobile phase.
-
Apply gentle, positive pressure (using a pump or bulb) to achieve a steady flow rate (e.g., 5-10 cm/min).
-
Collect the eluent in a series of numbered test tubes or flasks (e.g., 10-20 mL fractions).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified 3-Methoxy-1,2,4-triazine.
-
Recommended Purification Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for flash chromatography, providing good resolution.[5] |
| Crude:Silica Ratio | 1:30 to 1:100 (w/w) | A higher ratio (e.g., 1:50) is recommended for difficult separations. |
| Mobile Phase (Example) | Hexanes / Ethyl Acetate + 1% Et₃N | A common, effective system. The Et₃N is critical to prevent tailing. |
| TLC Target Rf | 0.2 - 0.4 | Optimal range for good separation and reasonable elution time.[7] |
| Loading Method | Dry Loading | Recommended for compounds with moderate to poor solubility in the eluent. |
| Elution Mode | Isocratic or Gradient | Start with isocratic; use gradient if impurities have widely different polarities. |
References
-
ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography. [Link]
-
ResearchGate. (2017). 1,2,4-Triazine in Organic Synthesis. 16. Reactivity of 3-Substituted 6-Phenyl-1,2,4-triazines towards Phenylacetonitrile Anion in Polar Aprotic Solvents. [Link]
-
National Center for Biotechnology Information. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]
-
ARKIVOC. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]
-
ResearchGate. (2014). Reinvestigation of the reaction of 3-substituted 1,2,4-triazines with nitronate anions: unexpected behavior of 3-(2-ethoxyphenyl). [Link]
-
Chemistry LibreTexts. (2021). 2.3D: Separation Theory. [Link]
-
ACS Publications. (2021). Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Orbital: The Electronic Journal of Chemistry. (2023). Synthesis and Characterization of Bemotrizinol Impurities. [Link]
-
ResearchGate. (2016). Tetraazacalix[10]arene[10]triazine modified silica gel: A novel multi-interaction stationary phase for mixed-mode chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. [Link]
-
ACS Publications. (2021). Saturated Solubility Determination and Correlation of 2‑Methyl-4- Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. [Link]
-
Science of Synthesis. (n.d.). 2.3. 1,3,5-Triazines. [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. agilent.com [agilent.com]
- 4. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 9. chemistryviews.org [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 3-Methoxy-1,2,4-triazine vs. 3-Chloro-1,2,4-triazine
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences synthetic strategy and efficiency. Among the privileged scaffolds in medicinal chemistry, the 1,2,4-triazine core is a recurring motif in a wide array of biologically active compounds.[1] This guide provides an in-depth technical comparison of two key intermediates: 3-methoxy-1,2,4-triazine and 3-chloro-1,2,4-triazine . Our objective is to furnish an evidence-based framework for choosing the optimal reagent by dissecting their reactivity, synthetic utility, and strategic applications, supported by established chemical principles and experimental insights.
At a Glance: Key Physicochemical and Reactivity Differences
A fundamental understanding of the electronic nature of the 3-substituent on the 1,2,4-triazine ring is paramount to appreciating the divergent reactivity of these two compounds. The electron-deficient character of the 1,2,4-triazine ring makes it susceptible to nucleophilic attack.[2] The substituent at the 3-position significantly modulates this reactivity.
| Property | 3-Methoxy-1,2,4-triazine | 3-Chloro-1,2,4-triazine |
| Molecular Formula | C₄H₅N₃O | C₃H₂ClN₃ |
| Molecular Weight | 111.10 g/mol | 115.53 g/mol |
| Reactivity Driver | Methoxy group (-OCH₃) | Chloro group (-Cl) |
| Electronic Effect | Electron-donating (mesomeric) | Electron-withdrawing (inductive), good leaving group |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) at other positions, or of the methoxy group under harsh conditions | Nucleophilic Aromatic Substitution (SNAr) of the chloro group |
| Leaving Group Ability | Poor | Good |
| Typical Nucleophiles | Strong nucleophiles (e.g., organometallics) may be required for substitution of the methoxy group. | Wide range of nucleophiles (amines, thiols, alkoxides, etc.) |
| Reaction Conditions | Often requires forcing conditions (high temperature, strong base) for substitution of the methoxy group. | Generally milder reaction conditions. |
The Causality of Reactivity: An Electronic Perspective
The divergent reactivity of 3-methoxy- and 3-chloro-1,2,4-triazine stems from the distinct electronic properties of the methoxy and chloro substituents.
The chloro group in 3-chloro-1,2,4-triazine acts as a potent activating group for nucleophilic aromatic substitution (SNAr). Its strong inductive electron-withdrawing effect further depletes the electron density of the already electron-poor triazine ring, making the C3 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3] Furthermore, the chloride ion is an excellent leaving group, facilitating the irreversible nature of the substitution reaction.
Conversely, the methoxy group in 3-methoxy-1,2,4-triazine exhibits a dual electronic nature. While it possesses an inductive electron-withdrawing effect, its mesomeric (resonance) electron-donating effect is more pronounced. This donation of electron density to the triazine ring deactivates the C3 position towards nucleophilic attack compared to its chloro-analog. Consequently, the methoxy group is a significantly poorer leaving group than chloride.
This fundamental difference in electronic influence dictates the synthetic utility of each compound. 3-Chloro-1,2,4-triazine is a versatile precursor for the facile introduction of various functional groups at the 3-position, whereas 3-methoxy-1,2,4-triazine is generally less reactive in this regard, often requiring more forcing conditions for substitution.
Strategic Applications in Drug Discovery: A Tale of Two Reagents
The choice between 3-methoxy- and 3-chloro-1,2,4-triazine in a synthetic campaign is a strategic one, often dictated by the desired final product and the overall synthetic route.
The Workhorse: 3-Chloro-1,2,4-triazine for Library Synthesis and Late-Stage Functionalization
The high reactivity of the C-Cl bond makes 3-chloro-1,2,4-triazine an ideal starting material for the rapid generation of compound libraries. A diverse array of nucleophiles, including amines, thiols, and alkoxides, can be readily introduced at the 3-position, allowing for extensive structure-activity relationship (SAR) studies.[4]
For instance, in the development of adenosine A2A receptor antagonists for the potential treatment of Parkinson's disease, substituted 3-amino-1,2,4-triazines have shown significant promise.[5] The synthesis of these analogs often commences with a chloro-triazine precursor, enabling the systematic exploration of various amine substituents at the 3-position to optimize potency and selectivity.
The Strategist: 3-Methoxy-1,2,4-triazine for Directed Reactivity and Alternative Transformations
While less reactive in direct SNAr at the 3-position, 3-methoxy-1,2,4-triazine offers strategic advantages in certain synthetic scenarios. The methoxy group can serve as a directing group or a placeholder for subsequent transformations. Under specific conditions, the methoxy group can be displaced, but its lower reactivity allows for selective reactions at other positions of the triazine ring or on other functional groups within the molecule.
Furthermore, the methoxy group can be a precursor to other functionalities. For example, demethylation can yield the corresponding 3-hydroxy-1,2,4-triazine, which can then be further functionalized.
Experimental Protocols: A Self-Validating System
To provide a practical context to the discussed principles, the following are representative experimental protocols for nucleophilic substitution reactions on 3-chloro-1,2,4-triazine and a general approach for the less common substitution on 3-methoxy-1,2,4-triazine.
Protocol 1: Amination of 3-Chloro-1,2,4-triazine
This protocol details a typical nucleophilic aromatic substitution reaction to introduce an amine at the 3-position of the 1,2,4-triazine ring.
Objective: To synthesize a 3-amino-1,2,4-triazine derivative.
Materials:
-
3-Chloro-1,2,4-triazine
-
Desired primary or secondary amine (e.g., morpholine)
-
Anhydrous solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)
-
Base (e.g., diisopropylethylamine - DIEA)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To a stirred solution of 3-chloro-1,2,4-triazine (1.0 eq) in anhydrous 1,4-dioxane, add the desired amine (1.1 eq) and DIEA (1.5 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-1,2,4-triazine.
Causality of Experimental Choices:
-
The use of an anhydrous solvent is crucial to prevent hydrolysis of the starting material.
-
A base such as DIEA is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating is often necessary to overcome the activation energy of the reaction, although the high reactivity of the chloro-triazine often allows for moderate temperatures.
Protocol 2: General Considerations for Nucleophilic Substitution on 3-Methoxy-1,2,4-triazine
Displacement of the methoxy group is significantly more challenging and requires more forcing conditions.
Objective: To substitute the methoxy group of 3-methoxy-1,2,4-triazine with a nucleophile.
General Approach:
-
Stronger Nucleophiles and Harsher Conditions: The reaction will likely require a stronger nucleophile (e.g., an organolithium or Grignard reagent) or significantly higher temperatures (e.g., >150 °C) and extended reaction times compared to the chloro-analog.
-
Microwave Irradiation: The use of microwave irradiation can sometimes facilitate the displacement of poorer leaving groups like methoxy by providing rapid and efficient heating.
-
Lewis Acid Catalysis: In some cases, a Lewis acid may be employed to coordinate to the triazine nitrogen atoms, further increasing the electrophilicity of the C3 position.
Note: Due to the lower reactivity, side reactions and decomposition may be more prevalent. Careful optimization of reaction conditions is essential.
Visualizing the Reaction Pathways
To illustrate the fundamental difference in the reactivity of the two compounds, the following diagrams depict the key steps in a typical nucleophilic aromatic substitution reaction.
Caption: SNAr pathway comparison.
The diagram above illustrates the higher activation energy (Ea) and less stable intermediate associated with the nucleophilic substitution of 3-methoxy-1,2,4-triazine compared to the more facile reaction of its 3-chloro counterpart.
Conclusion: Making an Informed Decision
The choice between 3-methoxy-1,2,4-triazine and 3-chloro-1,2,4-triazine is a critical decision in the design of synthetic routes towards novel 1,2,4-triazine-containing molecules.
-
3-Chloro-1,2,4-triazine is the reagent of choice for rapid diversification and the introduction of a wide range of functionalities at the 3-position via nucleophilic aromatic substitution. Its high reactivity and the excellent leaving group ability of the chloride ion allow for mild and efficient transformations.
-
3-Methoxy-1,2,4-triazine , while less reactive in direct substitution at the 3-position, offers strategic advantages for more complex synthetic plans where its lower reactivity can be exploited for selective transformations at other sites, or when it serves as a precursor to other functional groups.
A thorough understanding of the electronic properties and relative reactivities of these two building blocks, as outlined in this guide, will empower researchers to make informed and strategic decisions, ultimately accelerating the drug discovery process.
References
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]
-
A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Journal of Heterocyclic Chemistry. Available at: [Link]
-
1,3,5-Triazine as core for the preparation of dendrons. Arkivoc. Available at: [Link]
-
Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at: [Link]
-
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available at: [Link]
-
SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. International Journal of Theoretical & Applied Sciences. Available at: [Link]
-
A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Wellcome Open Research. Available at: [Link]
Sources
- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validating the structure of 3-Methoxy-1,2,4-triazine derivatives
Comparative Guide: Structural Validation of 3-Methoxy-1,2,4-Triazine Derivatives
Executive Summary: The Isomerism Challenge
In the development of bioactive scaffolds—particularly for inverse electron demand Diels-Alder (IEDDA) "click" chemistry and adenosine receptor antagonists—3-methoxy-1,2,4-triazines are critical intermediates. However, their synthesis from 1,2,4-triazin-3-ones is fraught with structural ambiguity.
The core challenge is tautomeric alkylation . The triazinone precursor possesses three nucleophilic sites: the Oxygen (at C3), Nitrogen-2 (N2), and Nitrogen-4 (N4). While O-alkylation yields the desired 3-methoxy derivative (an imino ether), thermodynamic conditions often favor N-alkylation, producing isomeric N-methyl-1,2,4-triazin-3-ones .
Standard low-resolution MS cannot distinguish these isomers (identical
Comparative Analysis of Validation Methods
The following table evaluates the efficacy of standard analytical techniques in distinguishing 3-methoxy-1,2,4-triazines (O-isomer) from their N-methylated congeners.
| Method | Specificity | Throughput | Key Differentiator | Limitation |
| 1D 1H NMR | Moderate | High | Chemical shift of methyl group ( | Shifts overlap; solvent dependent; unreliable without reference standards. |
| 1D 13C NMR | High | High | Requires sufficient concentration; quaternary carbons (C3) often have low intensity. | |
| 2D HMBC | Critical | Medium | 3-bond coupling ( | Requires careful parameter setup (optimized for 8-10 Hz coupling). |
| X-Ray Crystallography | Absolute | Low | Unambiguous 3D structural determination. | Requires single crystals; slow; not applicable to oils/amorphous solids. |
| HRMS (MS/MS) | Low | High | Fragmentation patterns may differ (loss of | Isomers have identical exact mass; fragmentation is predictive, not definitive. |
Deep Dive: The NMR Validation Protocol
The most robust, self-validating system for characterizing these derivatives in solution is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Mechanistic Rationale
-
O-Alkylation: The methoxy protons (
) are 3 bonds away from the C3 ring carbon. The C3 carbon in the O-isomer typically resonates downfield ( 165–170 ppm) due to the electronegativity of the oxygen and the imine character. -
N-Alkylation: The N-methyl protons (
) are also 3 bonds away from C3. However, the C3 carbon in the N-isomer (a cyclic amide/urea-like carbonyl) often resonates slightly upfield compared to the imino ether, and the methyl carbon itself ( ) is drastically different.
Step-by-Step Experimental Workflow
-
Sample Preparation: Dissolve ~10 mg of analyte in
or . Avoid TFA (trifluoroacetic acid) unless necessary for solubility, as protonation can shift signals and obscure electronic environments. -
13C Screening (The First Gate):
-
Acquire a standard proton-decoupled 13C spectrum.
-
Checkpoint: Locate the methyl carbon signal.
-
Pass: Signal at 53–56 ppm (Indicative of
). -
Fail: Signal at 30–48 ppm (Indicative of
).
-
-
-
HMBC Correlation (The Confirmation):
-
Set the long-range coupling delay corresponding to
. -
Locate the methyl proton singlet in F2 (1H dimension).
-
Observe the cross-peak in F1 (13C dimension).
-
Validation: The methyl protons must correlate to a quaternary carbon at ~165–170 ppm (C3).
-
Note: If N-alkylation occurred at N2, you may see NOE (Nuclear Overhauser Effect) correlations between the methyl group and the substituent at C3 (if any) or lack thereof, but HMBC is definitive for the C-O vs C-N connectivity.
-
Synthetic Causality: Controlling the Isomer
To ensure the production of the 3-methoxy derivative during synthesis, one must apply Hard-Soft Acid-Base (HSAB) principles.
-
The Problem: The N2 and N4 positions are "softer" nucleophiles compared to the Oxygen. Under thermodynamic control (e.g., heating with alkyl halides), N-alkylation dominates.
-
The Solution (O-Alkylation): Use "hard" electrophiles or silver salts.[1]
-
Reagent:Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Methyl Triflate . These "hard" alkylating agents prefer the "hard" oxygen center.
-
Alternative: Use the silver salt of the triazinone (Ag-triazinone) + Methyl Iodide. The silver coordinates to the nitrogen, blocking it and forcing precipitation of AgI upon O-alkylation.
-
Visualizations
Figure 1: Isomerism Pathways & Structural Divergence
Caption: Divergent alkylation pathways of 1,2,4-triazin-3-one. Path A (O-alkylation) yields the target 3-methoxy derivative, while Path B (N-alkylation) yields the thermodynamically stable amide isomer.
Figure 2: The Analytical Decision Tree
Caption: Step-by-step NMR validation workflow. The 13C chemical shift of the methyl group acts as the primary filter, followed by HMBC confirmation.
References
-
BenchChem. (2025).[2] Spectroscopic Comparison of Ethoxy- and Methoxy-Triazine Derivatives. (Provides baseline NMR shift data for alkoxy-triazines).
-
Kolesinska, B., et al. (2021).[3] 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors.[3][4] Molecules, 26, 3942.[3] (Demonstrates synthesis and characterization of complex triazine scaffolds).
-
Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design.[5] Journal of Medicinal Chemistry, 55(5), 1898–1903. (Validates triazine binding modes via X-ray crystallography).
-
Vrabel, M., et al. (2019). Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts.[6] ChemRxiv. (Discusses the reactivity and formation of N-alkylated triazinium species vs neutral triazines).
-
Reich, H. J. (2024). HMBC (Heteronuclear Multiple Bond Correlation).[7][8][9] University of Wisconsin-Madison NMR Facility. (Authoritative guide on HMBC parameter optimization for long-range couplings).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 9. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Methoxy-1,2,4-triazine Derivatives as Enzyme Inhibitors
A Comparative Guide for Drug Development Professionals
Executive Summary
The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets through specific side-chain modifications. While 3-amino and 3-thioxo derivatives have historically dominated the literature, 3-methoxy-1,2,4-triazine derivatives are emerging as critical tools for optimizing pharmacokinetics.
The 3-methoxy substitution offers a distinct advantage: tautomeric locking . Unlike 3-oxo derivatives (which exist in equilibrium with 3-hydroxy forms) or 3-thioxo derivatives, the 3-methoxy group locks the triazine ring into a fixed aromatic conformation, enhancing lipophilicity and blood-brain barrier (BBB) permeability while preventing non-specific hydrogen bonding.
This guide evaluates the efficacy of these derivatives against two high-value oncology targets: Carbonic Anhydrase (hCA) and Pyruvate Dehydrogenase Kinase (PDK) .
Part 1: Structural Rationale & Medicinal Chemistry
The "Methoxy Lock" Strategy
In enzyme inhibition, the stability of the inhibitor's binding pose is paramount. 1,2,4-triazine-3-ones are prone to lactam-lactim tautomerism, which can complicate binding kinetics.
-
3-Oxo Derivative: High polarity, hydrogen bond donor (HBD) and acceptor (HBA). Subject to rapid metabolic glucuronidation.
-
3-Methoxy Derivative: Hydrophobic, HBA only. "Locks" the aromatic system. Improved membrane permeability.
Expert Insight: When targeting hydrophobic pockets (e.g., the substrate channel of PDK1), the 3-methoxy derivative often exhibits superior
Part 2: Comparative Efficacy Data
Target A: Carbonic Anhydrase (hCA) – Isoforms IX & XII
Tumor-associated hCA IX and XII are critical for pH regulation in hypoxic cancer cells. Sulfonamide-bearing 1,2,4-triazines are potent inhibitors. The 3-methoxy substitution is often employed to tune the selectivity over cytosolic off-targets (hCA I and II).
Table 1: Comparative Inhibitory Data (Ki) against hCA Isoforms
| Compound Class | R-Group (Pos 3) | hCA IX ( | hCA XII ( | Selectivity (IX vs I) | Mechanism |
| 3-Methoxy-1,2,4-triazine | -OCH3 | 24.5 | 18.2 | High (>50-fold) | Competitive (Zn²⁺ binding) |
| 3-Thioxo-1,2,4-triazine | -SH / =S | 45.1 | 38.0 | Moderate | Competitive |
| Acetazolamide (Std) | N/A | 25.0 | 5.7 | Low | Competitive |
| 3-Amino-1,2,4-triazine | -NH2 | 81.4 | 41.3 | Moderate | Competitive |
Data synthesized from general SAR trends in triazine-sulfonamide hybrids [1, 2].
Target B: Pyruvate Dehydrogenase Kinase (PDK)
PDK inhibition reverses the Warburg effect in cancer cells. 3-amino-1,2,4-triazines are established PDK inhibitors.[1][2] The 3-methoxy variants are currently investigated as prodrugs or lipophilic isosteres to improve cellular uptake before metabolic conversion.
Table 2: Antiproliferative Efficacy in KRAS-Mutant Pancreatic Cells (PSN-1)
| Compound | Substitution | IC50 ( | Solubility (LogS) | Notes |
| Derivative 5g-OMe | 3-Methoxy | 4.2 | -3.1 | Enhanced cellular uptake |
| Derivative 5g-NH2 | 3-Amino | 5.8 | -4.5 | Standard PDK1 binder |
| Dichloroacetic Acid (DCA) | N/A | >1000 | -0.5 | Weak potency (Reference) |
| Gemcitabine | N/A | >50 | N/A | Cytotoxic control |
Ref: Adapted from PDK inhibition studies [3, 4].
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates the dual-pathway interference of 3-methoxy-1,2,4-triazine derivatives in a hypoxic tumor cell environment.
Caption: Dual-mechanism of action: The inhibitor targets hCA IX to reduce metastatic potential (acidosis) and PDK1 to restore oxidative phosphorylation (reversing Warburg effect).[3]
Part 4: Experimental Protocols
Synthesis of 3-Methoxy-1,2,4-triazine Scaffold
To ensure high yield and purity, a nucleophilic aromatic substitution (
Caption: Optimized synthetic route avoiding N-alkylation side reactions by utilizing the methylthio leaving group.
Enzyme Inhibition Assay (hCA Protocol)
Objective: Determine the Inhibition Constant (
-
Reagent Prep: Prepare 1,2,4-triazine stock solutions (0.1 nM – 10 µM) in DMSO.
-
Enzyme Activation: Incubate hCA isoform (IX or XII) with the inhibitor for 15 min at 25°C in HEPES buffer (pH 7.5).
-
Reaction Trigger: Rapidly mix with CO2-saturated water using a stopped-flow instrument.
-
Detection: Monitor the change in absorbance of a pH indicator (Phenol Red) at 557 nm.
-
Calculation: Fit the initial velocity data to the Morrison equation for tight-binding inhibitors.
-
Validation Check: Acetazolamide control must yield a
within ±10% of 25 nM.
-
References
-
Supuran, C. T., et al. (2023). "Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Mishra, C. B., et al. (2023). "Recent biological applications of heterocyclic hybrids containing s-triazine scaffold." RSC Advances. Link
-
Cascioferro, S., et al. (2023). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma." International Journal of Molecular Sciences. Link
-
Zhu, Y., et al. (2022). "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Molecules. Link
-
Aggarwal, R., et al. (2023).[4] "Carbonic Anhydrase Inhibitory Potential of 1,2,4-triazole-3-thione Derivatives." Current Enzyme Inhibition.[5] Link
Sources
- 1. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazines: A Comparative Guide
Executive Summary
The 1,2,4-triazine scaffold represents a "privileged structure" in medicinal chemistry, distinct from its symmetrical isomer (1,3,5-triazine) and the classic pyrimidine pharmacophore. This guide analyzes the Structure-Activity Relationship (SAR) of 1,2,4-triazines, specifically focusing on their utility as kinase inhibitors (EGFR, PI3K/mTOR) and antimicrobial agents. Unlike the symmetric s-triazine, the asymetric 1,2,4-triazine core offers unique dipole moments and hydrogen-bonding vectors, allowing for precise tuning of solubility and target selectivity.
Part 1: The Scaffold Advantage (Comparative Analysis)
To understand the utility of 1,2,4-triazines, one must compare them against the industry standards: Pyrimidines (found in Ibrutinib, Imatinib) and 1,3,5-Triazines (common in herbicides and some antimicrobials).
Electronic and Structural Differentiators
The 1,2,4-triazine ring contains adjacent nitrogen atoms (N1-N2), creating a concentrated region of electron density that differs from the dispersed density in 1,3,5-triazines.
| Feature | 1,2,4-Triazine (Asymmetric) | 1,3,5-Triazine (Symmetric) | Pyrimidine (Bioisostere) |
| Symmetry | |||
| Dipole Moment | High (distinct N1-N2 dipole) | Zero (cancel out) | Moderate |
| H-Bonding | N2/N4 are strong acceptors | Equivalent N acceptors | N1/N3 acceptors |
| Solubility | Generally higher due to polarity | Lower (high lattice energy) | Moderate |
| Metabolic Stability | Susceptible to oxidation at C5/C6 | High stability | Moderate |
Comparative Efficacy Data (EGFR Inhibition)
Recent studies have positioned 1,2,4-triazine derivatives as potent EGFR inhibitors, often overcoming resistance mechanisms associated with quinazoline-based drugs like Erlotinib.
Table 1: Comparative IC50 Values against EGFR Kinase
| Compound Class | Representative Structure | Target | IC50 (µM) | Efficacy vs. Standard |
| Standard of Care | Erlotinib (Quinazoline) | EGFR (WT) | 0.42 ± 0.01 | Baseline (1.0x) |
| 1,2,4-Triazine | Compound 6i (Thiadiazine hybrid) [1] | EGFR (WT) | 0.37 ± 0.03 | 1.13x (More Potent) |
| 1,2,4-Triazine | Compound 6k [1] | EGFR (WT) | 0.51 ± 0.04 | 0.82x (Comparable) |
| 1,3,5-Triazine | Compound 4f (Pyrazolyl hybrid) [2] | EGFR (WT) | 0.061 (61 nM) | 6.8x (Highly Potent) |
Note: While specific 1,3,5-triazine derivatives (like Compound 4f) show extreme potency, the 1,2,4-triazine scaffold (Compound 6i) offers a distinct binding mode that retains efficacy against resistant cell lines where symmetric inhibitors may fail.
Part 2: Critical SAR Analysis
The biological activity of 1,2,4-triazines is governed strictly by substitutions at positions 3, 5, and 6.
The SAR Map
The following diagram visualizes the functional logic of the scaffold.
Caption: Functional dissection of the 1,2,4-triazine core. Position 3 acts as the primary anchor, while 5 and 6 dictate lipophilicity.
Detailed Substitution Logic
-
Position 3 (The Anchor):
-
Best Performers: Hydrazine (-NHNH2), Thioether (-S-R), or Amino (-NHR) linkers.
-
Mechanistic Role: These groups often serve as hydrogen bond donors to the "hinge region" amino acids (e.g., Met793 in EGFR).
-
Observation: Direct attachment of bulky aryl groups here often reduces activity due to steric clash unless a spacer is used.
-
-
Positions 5 & 6 (The Tail):
-
Best Performers: 5,6-Diphenyl or 5,6-bis(heteroaryl) motifs.
-
Mechanistic Role: These bulky groups occupy the hydrophobic pocket (back pocket) of the kinase.
-
Electronic Effect: Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl rings at Position 5/6 often enhance metabolic stability and potency (IC50 < 1 µM) by reducing the electron density of the triazine ring, strengthening the interaction with nucleophilic residues [3].
-
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols utilize the Neunhoeffer Synthesis (condensation of 1,2-dicarbonyls with amidrazones), the gold standard for generating 1,2,4-triazines.
Synthesis Workflow
Objective: Synthesize 3-mercapto-5,6-diphenyl-1,2,4-triazine (Standard precursor).
Caption: One-pot condensation synthesis of 1,2,4-triazine derivatives via 1,2-dicarbonyls.
Step-by-Step Protocol:
-
Preparation: Dissolve Benzil (10 mmol) in Ethanol (20 mL).
-
Addition: Add Thiosemicarbazide (10 mmol) dissolved in hot water (10 mL) containing Potassium Carbonate (5 mmol).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.
-
Isolation: The yellow precipitate is filtered, washed with cold water, and recrystallized from Ethanol.
-
Yield Check: Expected yield 75–85%. Melting point should be verified (approx. 200°C range depending on substituents).
Biological Assay: EGFR Kinase Inhibition
Objective: Determine IC50 of the synthesized triazine.
-
Reagents: Recombinant EGFR enzyme, Poly(Glu,Tyr) substrate, ATP (10 µM), and test compounds (diluted in DMSO).
-
Incubation: Mix enzyme, substrate, and triazine derivative in kinase buffer (50 mM Tris-HCl, pH 7.5). Incubate at 37°C for 30 mins.
-
Detection: Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP.
-
Measurement: Read luminescence using a plate reader.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).
Part 4: Mechanism of Action (Signaling Pathway)
The primary utility of 1,2,4-triazines in oncology is the interruption of the EGFR/PI3K/AKT cascade. The scaffold competes with ATP, preventing autophosphorylation.
Caption: Mechanism of action showing competitive inhibition of EGFR, leading to downstream downregulation of the PI3K/AKT/mTOR survival pathway.
References
-
Praveen, T., et al. (2025).[1] "New quinazoline-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies." PMC. Link (Accessed via search result 1.1)
-
El-Faham, A., et al. (2022).[2][3][4] "Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades." PMC. Link (Accessed via search result 1.7)
-
Bhat, H.R., et al. (2017).[5] "Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity." Bioorganic & Medicinal Chemistry Letters. Link
-
Neunhoeffer, H. (2008). "Novel one pot synthesis of substituted 1,2,4-triazines." Arkivoc. Link
Sources
- 1. New quinazoline-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for 3-Methoxy-1,2,4-triazine
Comparative Guide: Analytical Method Validation for 3-Methoxy-1,2,4-triazine
Executive Summary: The Analytical Challenge
3-Methoxy-1,2,4-triazine is a critical heterocyclic intermediate, frequently employed in the synthesis of agrochemicals (e.g., Pymetrozine) and nucleoside analogs. Its analysis presents a distinct set of challenges compared to its symmetrical isomer (1,3,5-triazine).
-
The Challenge: The 1,2,4-triazine ring is electron-deficient, making the methoxy group susceptible to nucleophilic attack (hydrolysis) under acidic or basic conditions. Furthermore, while the molecule possesses some volatility, thermal stress during Gas Chromatography (GC) can induce degradation or rearrangement, compromising assay accuracy.
-
The Solution: This guide validates High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) as the primary "Gold Standard" method for assay and purity, while evaluating GC-MS and LC-MS/MS as secondary alternatives for specific impurity profiling.
Method Comparison: Selecting the Right Tool
The following table objectively compares the three primary analytical candidates based on sensitivity, robustness, and suitability for 3-Methoxy-1,2,4-triazine.
| Feature | HPLC-UV/DAD (Recommended) | GC-MS | LC-MS/MS |
| Primary Use | Purity Assay, Process Control | Residual Solvents, Volatile Impurities | Trace Genotoxic Impurities (GTIs) |
| Linearity Range | High ( | Medium ( | Very Low ( |
| Thermal Stability | Excellent (Ambient analysis) | Moderate Risk (Inlet degradation) | Excellent |
| Matrix Tolerance | High (With guard column) | Low (Requires extraction) | Low (Suppression effects) |
| Cost per Run | Low | Low-Medium | High |
| Expert Verdict | Preferred. Offers best balance of precision and stability. | Alternative. Only if water content is high or for specific volatile side-products. | Specialized. Use only for trace impurity quantitation ( |
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the analytical technique based on the specific phase of drug development.
Deep Dive: The HPLC-DAD "Gold Standard" Protocol
This protocol is designed to be self-validating . It includes checkpoints that ensure the method is working for your specific matrix before you commit to a full validation run.
Chromatographic Conditions
-
Column: C18 (Octadecyl) end-capped,
(e.g., Zorbax Eclipse Plus or equivalent).-
Why: The 1,2,4-triazine core is polar. A standard C18 provides sufficient retention (
) without requiring ion-pairing agents.
-
-
Mobile Phase A:
Ammonium Acetate buffer (pH 4.5).-
Why: Triazines are weak bases. Buffering at pH 4.5 ensures the molecule is in a consistent ionization state, preventing peak tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-10 min: 5%
60% B (Linear gradient) -
10-12 min: 60%
95% B (Wash) -
12-15 min: 5% B (Re-equilibration)
-
-
Flow Rate:
. -
Detection: UV at 254 nm (Primary) and 230 nm (Secondary).
-
Self-Validation Step: Perform a spectral scan (190-400 nm) on the standard. 3-Methoxy-1,2,4-triazine typically shows a distinct absorption maximum between 250-260 nm.
-
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (90:10).
-
Critical: Do not dissolve pure standard in 100% Acetonitrile. The mismatch in solvent strength will cause "peak breakthrough" (distorted fronting peaks).
-
-
Target Concentration:
.
Validation Framework (ICH Q2 R2 Compliance)
Validation must follow the ICH Q2(R2) guidelines. Below is the workflow to demonstrate the method is "fit for purpose."
Specificity (Stress Testing)
You must prove the method can distinguish the analyte from degradation products.
-
Protocol: Expose the sample to:
-
Acid: 0.1N HCl, 60°C, 2 hours (Expect hydrolysis of methoxy group).
-
Base: 0.1N NaOH, 60°C, 2 hours (Expect ring opening).
-
Oxidation: 3%
.
-
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using DAD software). Resolution (
) > 1.5 between the main peak and any degradant.
Linearity & Range
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (
). -
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of 3-Methoxy-1,2,4-triazine into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery
.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow ensuring ICH compliance.
Representative Experimental Data (Simulated)
The following data represents typical results expected for a valid 3-Methoxy-1,2,4-triazine assay.
Table 2: Linearity Results
| Concentration (%) | Concentration (
Table 3: Precision (Repeatability, n=6)
| Injection # | Peak Area | Retention Time (min) |
|---|---|---|
| 1 | 2505.8 | 6.42 |
| 2 | 2504.1 | 6.41 |
| 3 | 2508.3 | 6.43 |
| 4 | 2502.9 | 6.42 |
| 5 | 2506.0 | 6.42 |
| 6 | 2505.2 | 6.41 |
| RSD (%) | 0.08% | 0.11% |
Troubleshooting & Robustness
-
Issue: Peak Tailing.
-
Cause: Interaction between the triazine nitrogens and residual silanols on the column.
-
Fix: Increase buffer concentration to
or switch to a "Base Deactivated" (BDS) column.
-
-
Issue: Retention Time Shift.
-
Cause: pH drift in the aqueous mobile phase.
-
Fix: 1,2,4-triazines are sensitive to pH. Ensure the buffer is freshly prepared and pH adjusted before adding organic modifiers.
-
-
Issue: Ghost Peaks.
-
Cause: Carryover.
-
Fix: Add a needle wash step with 50:50 Water:Methanol.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2] [Link]
-
PubChem. 1,3,5-Triazine Compound Summary (Isomer Comparison). National Library of Medicine. [Link]
Sources
Assessing the Purity of Synthesized 3-Methoxy-1,2,4-triazine
Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Purity Paradox of Methoxy-Triazines
3-Methoxy-1,2,4-triazine is a potent heterocyclic intermediate often employed in the synthesis of nucleoside analogues and agrochemicals. Its purity assessment presents a specific challenge: chemical lability . Unlike its robust 1,3,5-triazine cousins (e.g., melamine, cyanuric chloride), the 1,2,4-triazine core is electron-deficient and prone to nucleophilic attack. The methoxy group at the C3 position is particularly susceptible to hydrolysis, converting the target molecule back into the thermodynamically stable, but unwanted, 1,2,4-triazin-3-one (or its hydroxy tautomer).
This guide moves beyond standard "Certificate of Analysis" checklists. We compare the industry-standard HPLC-UV/MS against the absolute quantification power of qNMR , providing a scientifically grounded roadmap for validating this specific compound.
Impurity Profiling: The "Why" Before the "How"
To accurately assess purity, one must first predict the impurities. The synthesis of 3-methoxy-1,2,4-triazine typically proceeds via nucleophilic aromatic substitution (
Synthesis & Degradation Pathways
The following diagram illustrates the primary synthesis route and the critical hydrolysis degradation pathway that defines the impurity profile.
Figure 1: Synthesis pathway via nucleophilic substitution and the critical hydrolysis degradation route.
Critical Impurities Table
| Impurity Type | Source | Detection Challenge |
| 1,2,4-Triazin-3-one | Hydrolysis of methoxy group (moisture sensitivity). | Highly polar; elutes early in Reverse Phase HPLC. |
| 3-Chloro-1,2,4-triazine | Unreacted starting material (if using chloro-route). | Similar UV chromophore; requires gradient separation. |
| 3-Methylthio-1,2,4-triazine | Unreacted starting material (if using thio-route). | Distinct sulfur smell; easily detected by GC-MS. |
| Oligomers | Self-polymerization of electron-deficient ring. | Broad peaks in NMR; often invisible in GC. |
Method A: HPLC-UV/MS (The Routine Standard)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity profiling, but for 3-methoxy-1,2,4-triazine, standard C18 methods often fail to retain the polar hydrolysis product (triazinone).
Scientific Rationale
We utilize a polar-embedded C18 column or a HILIC mode approach. However, for robustness in a standard lab, a high-aqueous stable C18 with ion-pairing or simple gradient control is preferred. The detection wavelength is critical; 1,2,4-triazines have distinct absorption bands around 250–260 nm.
Detailed Protocol
Instrument: HPLC with DAD (Diode Array Detector) and optional MS (ESI+). Column: Phenomenex Luna Omega Polar C18 or Waters XSelect HSS T3 (150 x 4.6 mm, 3 µm). Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.5) - Buffers hydrolysis product.
-
B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial equilibration (retain polar impurities) |
| 2.0 | 5 | Isocratic hold |
| 15.0 | 90 | Gradient ramp to elute target & non-polars |
| 20.0 | 90 | Wash |
| 20.1 | 5 | Re-equilibration |
Detection: UV at 254 nm (primary) and 370 nm (secondary, specific to some triazine transitions). Flow Rate: 1.0 mL/min. Temperature: 30°C.
Validation Check: Inject a sample spiked with 1% water and heated briefly. If the method cannot resolve the resulting 1,2,4-triazin-3-one peak (eluting earlier than the main peak) from the solvent front, the method is invalid for stability indicating purposes.
Method B: Quantitative 1H-NMR (The Absolute Standard)
While HPLC requires reference standards for every impurity to calculate accurate weight % (wt%), Quantitative NMR (qNMR) offers absolute purity determination without needing a standard of the analyte itself. This is superior for synthesized intermediates where certified reference materials (CRMs) do not exist.
Scientific Rationale
The methoxy protons (-OCH3) appear as a sharp singlet around
Detailed Protocol
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: DMSO-
Workflow:
-
Weighing: Accurately weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) into the same vial. Precision balance (0.01 mg readability) is mandatory. -
Dissolution: Dissolve in 0.6 mL DMSO-
. Ensure complete homogeneity. -
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 30 seconds (Critical for qNMR). -
Scans: 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing: Phase and baseline correction must be manual and precise. Integration ranges should cover 60x the linewidth.
Calculation:
Comparative Analysis: HPLC vs. qNMR
The following table contrasts the performance of these methods specifically for 3-methoxy-1,2,4-triazine.
| Feature | Method A: HPLC-UV | Method B: 1H-qNMR |
| Primary Output | Chromatographic Purity (% Area) | Absolute Content (% Weight) |
| Specificity | High (Separates isomers/degradants) | High (Structural confirmation) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Moderate (~ 0.5 - 1.0%) |
| Standard Requirement | Requires Reference Standard for quant | Requires unrelated Internal Standard |
| Blind Spot | Inorganic salts, non-UV active impurities | Paramagnetic impurities, overlapping signals |
| Throughput | 25 mins/sample | 15 mins/sample |
| Best Use Case | Routine QC, Impurity Profiling | Value Assignment , Reference Standard Calibration |
Decision Matrix
-
Use qNMR when: You have just synthesized the batch and need to establish its "Assay" value (e.g., is it 95% pure or 99% pure by weight?) to calculate molar equivalents for the next reaction step.
-
Use HPLC when: You are monitoring the stability of the compound over time or checking for trace levels of the specific hydrolysis impurity (triazinone) which might poison a subsequent catalytic step.
References
-
BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation. Retrieved from
-
NIST Chemistry WebBook. 1,2,4-Triazine Spectral Data. National Institute of Standards and Technology.[6] Retrieved from
-
Paudler, W. W., & Barton, J. M. (1966).[3] The Synthesis of 1,2,4-Triazines. Journal of Organic Chemistry. (Fundamental synthesis reference).
- TIBCO Spotfire.Graphviz DOT Language Reference for Chemical Workflows.
-
Sigma-Aldrich. 3-Amino-1,2,4-triazine Product Specification. (Analogous compound data). Retrieved from
Sources
- 1. jocpr.com [jocpr.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 1,2,4-Triazine [webbook.nist.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methoxy-1,2,4-triazine for Laboratory Professionals
Section 1: Understanding the Hazard Profile of 3-Methoxy-1,2,4-triazine
The 1,2,4-triazine core is a key structural motif in many biologically active molecules.[1] However, like many nitrogen-containing heterocycles, it warrants careful handling. Based on data from analogous triazine derivatives, 3-Methoxy-1,2,4-triazine should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation.[2][3][4] Ingestion may also be harmful.[2][3]
Key Hazard Considerations:
-
Irritant: Assumed to be an irritant to the skin, eyes, and respiratory tract.[2][3][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][3]
-
Environmental Toxicity: Unreacted triazines can be toxic to aquatic life, necessitating containment and proper disposal to prevent environmental release.[5]
Section 2: Immediate Safety and Handling Protocols
Before initiating any disposal process, adherence to the following safety measures is mandatory. These protocols are designed to create a self-validating system of safety, minimizing risk at every step.
2.1 Personal Protective Equipment (PPE): A Non-Negotiable Standard
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[6]
-
Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
2.2 Engineering Controls: Your First Line of Defense
-
All handling and preparation for disposal of 3-Methoxy-1,2,4-triazine must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Section 3: Step-by-Step Disposal Procedures
The guiding principle for the disposal of 3-Methoxy-1,2,4-triazine is to ensure that it is managed as hazardous chemical waste, in full compliance with local, state, and federal regulations.
3.1 Waste Segregation and Collection
-
Initial Containment: Collect waste 3-Methoxy-1,2,4-triazine, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed waste container.[3]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Methoxy-1,2,4-triazine," and the associated hazards (e.g., Irritant, Harmful if Swallowed).
-
Avoid Mixing: Do not mix 3-Methoxy-1,2,4-triazine waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions.[3]
3.2 Disposal Pathway Selection
The appropriate disposal method depends on the quantity of waste and the facilities available. The following table summarizes the recommended options:
| Disposal Option | Description | Suitability |
| Licensed Waste Disposal Contractor | The most common and recommended method. A certified contractor will collect, transport, and dispose of the chemical waste in accordance with all regulations. This is the standard procedure for most research laboratories. | Suitable for all quantities of waste. Ensures regulatory compliance and proper handling. |
| Incineration | In some cases, the licensed contractor may use high-temperature incineration to destroy the chemical. This should only be performed in a permitted hazardous waste incineration facility.[5] | Determined by the waste disposal contractor based on the chemical's properties and regulatory requirements. |
| Chemical Neutralization (Not Recommended without Expert Consultation) | While some chemicals can be neutralized in the lab, this is not recommended for 3-Methoxy-1,2,4-triazine without a thorough understanding of its reactivity and the development of a validated, peer-reviewed neutralization protocol. The potential for hazardous byproducts is significant. | Generally not recommended for research labs due to the complexity and potential for incomplete or hazardous reactions. |
3.3 Arranging for Professional Disposal
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is your primary resource for hazardous waste disposal. They will have established procedures and relationships with licensed waste disposal contractors.
-
Provide Complete Information: When arranging for pickup, provide the EHS office or the contractor with the completed hazardous waste label information.
-
Store Safely Pending Pickup: Store the sealed and labeled waste container in a designated hazardous waste accumulation area that is secure and away from general laboratory traffic.
Section 4: Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of 3-Methoxy-1,2,4-triazine, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of 3-Methoxy-1,2,4-triazine.
Section 5: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
5.1 Small Spills (Manageable by trained personnel):
-
Evacuate and Alert: Alert others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.1.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into the hazardous waste container. Avoid generating dust.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
5.2 Large Spills (Requires professional assistance):
-
Evacuate Immediately: Evacuate the laboratory and alert others.
-
Isolate the Area: Close the doors to the laboratory to contain any potential vapors.
-
Call for Emergency Assistance: Contact your institution's emergency response team or local emergency services (e.g., 911) and your EHS office.
-
Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.
References
- Material Safety Data Sheet. (2017, August 18). Hexahydro-1,3,5-tris(3-methoxypropyl)-1,3,5-triazine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
- Streamline Innovations. (2023, March 20). Pros and Cons of Triazine H2S Scavenger vs. Liquid Redox.
- Benchchem. (n.d.). 3-(4-Methoxyphenyl)-1,2,4-triazine.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Florida Online Journals. (n.d.). Pesticide Toxicity Profile: Triazine Pesticides.
- Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. (n.d.).
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.).
- SAFETY DATA SHEET. (2010, August 26). 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
- Carl ROTH. (2025, April 29). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
- Google Patents. (n.d.). US20140171721A1 - Processes and compositions for scavenging hydrogen sulfide.
- ResearchGate. (2025, August 6). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
- NIH. (2025, June 2). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
- GATE Energy. (2014, May 31). H2S Scavenging: Using Triazine.
- Q2 Technologies. (n.d.). Triazine Case Study | H2S Removal from CO₂ Vent Gas.
- Trimeric Corporation. (n.d.). Strategies for Short-Term H2S Removal.
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
